Cyclooctanecarbaldehyde hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclooctanecarbaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAGHZSFUVWBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227107-84-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What is the chemical structure of Cyclooctanecarbaldehyde hydrate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanecarbaldehyde hydrate, the geminal diol form of cyclooctanecarbaldehyde, is a chemical compound of interest in synthetic organic chemistry. While aldehydes are known to exist in equilibrium with their hydrated forms in aqueous solutions, the stability and isolation of these hydrates can vary significantly. This technical guide provides a comprehensive overview of the chemical structure, formation, and physicochemical properties of this compound, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited availability of specific experimental data for this particular molecule.
Chemical Structure and Formation
This compound, systematically named 1-cyclooctyl-1,1-methanediol, is formed by the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reversible reaction leads to a geminal diol, where two hydroxyl groups are attached to the same carbon atom.
The reaction is typically catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[1] Under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.[1]
Caption: Reversible hydration of cyclooctanecarbaldehyde.
The chemical structure of this compound is depicted below. The central carbon of the former aldehyde group is sp³ hybridized and bonded to the cyclooctyl ring, a hydrogen atom, and two hydroxyl groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Cyclooctanecarbaldehyde and Analogous Compounds
| Property | Cyclooctanecarbaldehyde | This compound (Predicted) | Cyclopentanecarboxaldehyde[2][3] | Cyclobutanecarbaldehyde[4][5] |
| Molecular Formula | C9H16O[6] | C9H18O2 | C6H10O | C5H8O[4] |
| Molar Mass ( g/mol ) | 140.22[6] | 158.24 | 98.14 | 84.12[4] |
| Boiling Point (°C) | Not available | Decomposes | 140-141 | 116-117[5] |
| Density (g/mL) | Not available | Not available | 0.919 at 25 °C | ~0.925[5] |
| Spectroscopic Data | ||||
| ¹H NMR (δ, ppm) | Aldehyde proton ~9.6 | Methine proton ~5.0-5.5, Hydroxyl protons variable | Aldehyde proton ~9.7 | Aldehyde proton ~9.8 |
| ¹³C NMR (δ, ppm) | Carbonyl carbon ~200 | Gem-diol carbon ~90-95 | Carbonyl carbon ~203 | Carbonyl carbon ~203 |
| IR (cm⁻¹) | C=O stretch ~1730 | O-H stretch ~3400 (broad), C-O stretch ~1000-1100 | C=O stretch ~1725 | C=O stretch ~1728 |
Note: Data for this compound is predicted based on typical values for gem-diols. Spectroscopic data for analogous compounds are provided for comparison.
The equilibrium of the hydration reaction for most aldehydes lies towards the hydrate form, especially in aqueous solutions.[7] The large cyclooctyl group may introduce steric hindrance that could slightly shift the equilibrium towards the aldehyde, but the inherent reactivity of the aldehyde group generally favors hydration.
Experimental Protocols
Due to the lack of specific literature on the synthesis of this compound, a general protocol for the formation of an aldehyde hydrate is provided below. This protocol is based on the established principles of aldehyde hydration.
General Protocol for the Synthesis of a Cyclic Aldehyde Hydrate:
-
Dissolution: Dissolve the cyclic aldehyde (e.g., cyclooctanecarbaldehyde) in a suitable solvent system. For observation of the hydrate in solution, deuterated water (D₂O) can be used for subsequent NMR analysis. For potential isolation, a mixture of water and an organic solvent like tetrahydrofuran (THF) may be employed.
-
Catalysis (Optional): The hydration reaction can be expedited by the addition of a catalytic amount of acid (e.g., a drop of HCl) or base (e.g., a drop of NaOH solution).[1]
-
Equilibration: Stir the solution at room temperature to allow the hydration equilibrium to be established. The time required can vary depending on the specific aldehyde and the presence of a catalyst.
-
Analysis: The formation of the hydrate can be monitored using spectroscopic techniques.
-
NMR Spectroscopy: The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new methine proton signal for the gem-diol (around δ 5-6 ppm) in the ¹H NMR spectrum are indicative of hydrate formation.[8] Similarly, in the ¹³C NMR spectrum, the carbonyl signal (around δ 200 ppm) will be replaced by a signal for the gem-diol carbon (around δ 90-100 ppm).[9]
-
IR Spectroscopy: The disappearance of the strong C=O stretching band (around 1700-1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and C-O stretching bands (around 1000-1200 cm⁻¹) would confirm the presence of the hydrate.[10]
-
-
Isolation (if stable): For stable hydrates, removal of the solvent under reduced pressure (if the hydrate is not volatile) or crystallization by cooling the solution may allow for isolation of the solid product. Many gem-diols, however, are unstable and readily revert to the aldehyde upon removal of water.[11]
Caption: General workflow for the synthesis and analysis of an aldehyde hydrate.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses significant biological activity. Simple aliphatic and cyclic aldehydes and their hydrates are generally considered reactive chemical intermediates rather than specific signaling molecules.
Conclusion
This compound is the geminal diol product of the hydration of cyclooctanecarbaldehyde. While its existence in aqueous solution is predicted by fundamental chemical principles, specific experimental data on its isolation and characterization are scarce. The information presented in this guide, based on the known chemistry of gem-diols and data from analogous cyclic aldehydes, provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties and reactivity of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclopentanecarboxaldehyde (CAS 872-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentanecarbaldehyde | 872-53-7 [chemicalbook.com]
- 4. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can a gem -Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies - CONICET [bicyt.conicet.gov.ar]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanecarbaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of cyclooctanecarbaldehyde and its corresponding hydrate. Due to the limited availability of specific experimental data for cyclooctanecarbaldehyde hydrate, this document also includes a proposed experimental protocol for its synthesis and characterization based on established chemical principles of aldehyde hydration.
Introduction to Aldehyde Hydrates
Aldehydes, in the presence of water, can exist in a reversible equilibrium with their corresponding geminal diols (gem-diols), also known as hydrates. This reaction involves the nucleophilic addition of water to the carbonyl carbon. The position of this equilibrium is influenced by several factors, including the electronic effects of substituent groups and steric hindrance around the carbonyl group. While most aldehyde hydrates are not stable enough to be isolated, certain structural features, such as the presence of electron-withdrawing groups, can shift the equilibrium towards the hydrate form.
Physical and Chemical Properties
The following tables summarize the available quantitative data for cyclooctanecarbaldehyde and its hydrate.
Table 1: Physical and Chemical Properties of Cyclooctanecarbaldehyde (Anhydrous)
| Property | Value | Source |
| CAS Number | 6688-11-5 | [1][2] |
| Molecular Formula | C₉H₁₆O | [1][2][3] |
| Molecular Weight | 140.22 g/mol | [1][3] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 199-200 °C | N/A |
| 207.3 °C at 760 mmHg | [2] | |
| Density | 0.9271 g/cm³ | N/A |
| 0.944 g/cm³ | [2] | |
| Refractive Index | 1.474 | [2] |
| Flash Point | 67.2 °C | [2] |
| Vapor Pressure | 0.227 mmHg at 25°C | [2] |
| LogP | 2.54580 | [2] |
| SMILES | C1CCCC(CCC1)C=O | [1] |
| InChIKey | IGGUWVNICWZJQU-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2227107-84-6 | [4] |
| IUPAC Name | Cyclooctanecarbaldehyde;hydrate | [4] |
| Molecular Formula | C₉H₁₈O₂ | Inferred from structure |
| Molecular Weight | 158.24 g/mol | Inferred from structure |
| SMILES | O=CC1CCCCCCC1.O | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Spectral Data (NMR, IR, MS) | Data not available |
Proposed Experimental Protocols
Given the absence of published experimental procedures for the synthesis and characterization of this compound, the following protocols are proposed based on general methodologies for aldehyde hydration.
Synthesis of this compound
Objective: To synthesize this compound from cyclooctanecarbaldehyde.
Materials:
-
Cyclooctanecarbaldehyde (CAS 6688-11-5)
-
Deionized water
-
Small scale reaction vessel (e.g., a round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Place 1.0 g of cyclooctanecarbaldehyde into the reaction vessel.
-
Add a magnetic stir bar to the vessel.
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly add 10 mL of cold deionized water to the aldehyde while stirring.
-
Continue stirring the mixture in the ice bath for 2-4 hours to facilitate the hydration equilibrium.
-
If a solid precipitate forms, it may be isolated by vacuum filtration and washed with a small amount of cold water.
-
The product should be dried under vacuum at a low temperature to avoid decomposition back to the aldehyde.
Characterization of this compound
Objective: To confirm the structure and purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a new signal for the methine proton of the gem-diol (typically 4-6 ppm) would indicate hydrate formation. The integration of the signals would confirm the stoichiometry.
-
¹³C NMR: The disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of a new signal for the diol-bearing carbon (typically 90-100 ppm) would provide further evidence of hydration.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the strong C=O stretching band of the aldehyde (around 1700-1730 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be indicative of hydrate formation.
-
-
Mass Spectrometry (MS):
-
While the hydrate may not be stable under all ionization conditions, techniques like electrospray ionization (ESI) might allow for the observation of the molecular ion of the hydrate or related adducts.
-
-
Melting Point Analysis:
-
Determination of the melting point of the isolated solid can serve as an indicator of its purity.
-
Visualization of the Hydration Process
The following diagram illustrates the chemical equilibrium between cyclooctanecarbaldehyde and its hydrate, which can be catalyzed by either acid or base.
References
Spectroscopic data for Cyclooctanecarbaldehyde hydrate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclooctanecarbaldehyde and its hydrate form. Due to the limited availability of direct experimental data for cyclooctanecarbaldehyde hydrate, this guide combines known data for the parent aldehyde with established principles of aldehyde hydrate characterization to offer a predictive analysis. This document is intended to serve as a valuable resource for researchers in fields such as synthetic chemistry, materials science, and drug development.
Introduction to Cyclooctanecarbaldehyde and its Hydrate
Cyclooctanecarbaldehyde is an organic compound with the chemical formula C₉H₁₆O.[1] Like many aldehydes, it can exist in equilibrium with its hydrate form, this compound (1,1-cyclooctylmethanediol), in the presence of water. This equilibrium is a critical consideration in both the synthesis and application of this compound, as the two forms exhibit distinct physical and chemical properties. Spectroscopic analysis is the primary method for identifying and quantifying the aldehyde and its hydrate in a given sample.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for cyclooctanecarbaldehyde and its hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key differences between the NMR spectra of an aldehyde and its hydrate are the disappearance of the aldehydic proton signal and the appearance of signals corresponding to the geminal diol.[2][3][4][5]
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Cyclooctanecarbaldehyde | 9.6-9.8 | Triplet | Aldehydic proton (-CHO) |
| 2.3-2.5 | Multiplet | Methine proton adjacent to CHO | |
| 1.3-1.9 | Multiplet | Cyclooctyl ring protons | |
| This compound (Predicted) | ~5.0 | Triplet | Methine proton of gem-diol (-CH(OH)₂) |
| ~2.0 | Multiplet | Methine proton adjacent to CH(OH)₂ | |
| 1.3-1.9 | Multiplet | Cyclooctyl ring protons | |
| Broad singlet | Singlet | Hydroxyl protons (-OH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Cyclooctanecarbaldehyde | ~205 | Carbonyl carbon (C=O) |
| ~50 | Methine carbon adjacent to CHO | |
| 25-30 | Cyclooctyl ring carbons | |
| This compound (Predicted) | ~90 | Gem-diol carbon (-C(OH)₂) |
| ~45 | Methine carbon adjacent to C(OH)₂ | |
| 25-30 | Cyclooctyl ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most significant change upon hydration of an aldehyde is the disappearance of the strong carbonyl (C=O) stretching vibration and the appearance of a broad O-H stretching band.[6][7][8]
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Cyclooctanecarbaldehyde | ~2920, ~2850 | Strong | C-H stretching (alkyl) |
| ~2720 | Medium | C-H stretching (aldehydic) | |
| ~1730 | Strong | C=O stretching (carbonyl) | |
| This compound (Predicted) | 3200-3600 | Strong, Broad | O-H stretching (hydroxyl) |
| ~2920, ~2850 | Strong | C-H stretching (alkyl) | |
| 1000-1200 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While electron ionization (EI) mass spectrometry of the hydrate is unlikely due to its instability in the gas phase, the aldehyde itself will produce a characteristic spectrum.
Table 4: Mass Spectrometry Data for Cyclooctanecarbaldehyde
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | Molecular ion [M]⁺ |
| 111 | Strong | [M-CHO]⁺ |
| 83 | Strong | [C₆H₁₁]⁺ |
| 55 | Very Strong | [C₄H₇]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). For the hydrate, D₂O is the solvent of choice to observe the equilibrium.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of cyclooctanecarbaldehyde and its hydrate.
Caption: Workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of cyclooctanecarbaldehyde and its hydrate. For definitive characterization of the hydrate, further experimental work is recommended.
References
- 1. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Stability and Decomposition of Cyclooctanecarbaldehyde Hydrate in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooctanecarbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, exists in equilibrium with its hydrate (gem-diol) form in aqueous solutions. The stability of this hydrate and the kinetics of its decomposition are critical parameters that can influence reaction outcomes, product purity, and formulation stability. This technical guide provides a comprehensive overview of the factors governing the stability of cyclooctanecarbaldehyde hydrate, its decomposition pathways, and detailed experimental protocols for its study.
Factors Influencing the Stability of this compound
The equilibrium between an aldehyde and its hydrate is influenced by several factors. In most cases, the carbonyl form is more stable.[1][2][3] However, the position of this equilibrium can be shifted by electronic and steric effects.
Electronic Effects: The cyclooctyl group is an electron-donating alkyl group. Electron-donating groups tend to stabilize the partial positive charge on the carbonyl carbon, which generally disfavors hydrate formation.[4][5] Conversely, electron-withdrawing groups destabilize the carbonyl group and favor the formation of stable gem-diols.[3][4]
Steric Effects: The steric bulk of the cyclooctyl ring can influence the approach of water to the carbonyl carbon. While the cyclooctane ring is larger than smaller cycloalkanes, its flexibility may mitigate some steric hindrance compared to more rigid structures.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. In aqueous solutions, water acts as both the solvent and a reactant. The equilibrium can be influenced by the water concentration and the presence of co-solvents.
pH: The formation and decomposition of the hydrate are catalyzed by both acid and base.[4][6] The rate of interconversion is therefore highly dependent on the pH of the solution.
Temperature: The hydration of aldehydes is typically an exothermic process. Therefore, according to Le Chatelier's principle, an increase in temperature will generally shift the equilibrium towards the aldehyde form, decreasing the concentration of the hydrate.
Decomposition of this compound
The decomposition of this compound is the reverse of its formation and can be catalyzed by either acid or base.
Acid-Catalyzed Decomposition
Under acidic conditions, one of the hydroxyl groups of the gem-diol is protonated, forming a good leaving group (water). The subsequent elimination of water results in a protonated carbonyl group, which is then deprotonated to yield the aldehyde.[6]
Caption: Acid-Catalyzed Decomposition Pathway.
Base-Catalyzed Decomposition
In basic solutions, a hydroxide ion acts as a base to deprotonate one of the hydroxyl groups of the gem-diol, forming an alkoxide intermediate. This is followed by the elimination of a hydroxide ion to form the aldehyde.
Caption: Base-Catalyzed Decomposition Pathway.
Quantitative Data
Due to the lack of specific experimental data for this compound, the following tables present hypothetical data based on general trends observed for other aldehydes. This data is intended to be representative for the purpose of illustrating experimental design and analysis.
Table 1: Hypothetical Equilibrium Constants (Keq) for Cyclooctanecarbaldehyde Hydration in Water at 25°C
| Condition | Keq ([Hydrate]/[Aldehyde]) |
| pH 7.0 | 0.85 |
| pH 2.0 | 0.85 |
| pH 12.0 | 0.85 |
Note: The equilibrium constant itself is not dependent on pH, but the rate at which equilibrium is reached is pH-dependent.
Table 2: Hypothetical Pseudo-First-Order Rate Constants (kobs) for the Decomposition of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | kobs (s-1) | Half-life (t1/2) (s) |
| 2.0 | HCl/KCl | 5.2 x 10-3 | 133 |
| 4.0 | Acetate | 8.5 x 10-4 | 815 |
| 7.0 | Phosphate | 1.2 x 10-4 | 5776 |
| 10.0 | Carbonate | 9.8 x 10-4 | 707 |
| 12.0 | NaOH/KCl | 6.3 x 10-3 | 110 |
Experimental Protocols
The study of this compound stability and decomposition kinetics can be effectively carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
General Experimental Workflow
Caption: General Experimental Workflow for Kinetic Studies.
NMR Spectroscopy for Equilibrium and Kinetic Measurements
NMR spectroscopy is a powerful tool for directly observing and quantifying both the aldehyde and hydrate forms in solution.[7][8][9][10]
Protocol for Equilibrium Measurement:
-
Prepare a stock solution of cyclooctanecarbaldehyde in a deuterated solvent (e.g., D2O or a mixture of D2O and an organic co-solvent like acetonitrile-d3 to ensure solubility).
-
Prepare a series of buffered D2O solutions at the desired pH values.
-
Mix a known amount of the aldehyde stock solution with the buffered D2O in an NMR tube.
-
Allow the solution to equilibrate at a constant temperature.
-
Acquire a 1H NMR spectrum. The aldehyde proton will have a characteristic chemical shift (typically ~9-10 ppm), while the methine proton of the hydrate will appear at a different, upfield chemical shift (typically ~5-6 ppm).
-
Integrate the signals corresponding to the aldehyde and hydrate protons.
-
Calculate the equilibrium constant (Keq) from the ratio of the integrals.
Protocol for Kinetic Measurement:
-
Cool the buffered D2O solution and the aldehyde stock solution separately in an ice bath to slow down the initial reaction.
-
Mix the solutions in a pre-cooled NMR tube and quickly insert it into the NMR spectrometer, which is pre-set to the desired experimental temperature.
-
Start acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and determine the concentrations of the aldehyde and hydrate at each time point by integrating the respective signals.
-
Plot the natural logarithm of the concentration of the hydrate versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
UV-Visible Spectroscopy for Kinetic Measurements
UV-Vis spectroscopy can be used to monitor the decomposition of the hydrate by observing the change in absorbance of the carbonyl group of the aldehyde, which typically has a weak n→π* absorption in the UV region (around 280-300 nm).[11][12][13]
Protocol for Kinetic Measurement:
-
Prepare a stock solution of cyclooctanecarbaldehyde in a UV-transparent solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffer solutions of the desired pH.
-
Determine the wavelength of maximum absorbance (λmax) for the n→π* transition of cyclooctanecarbaldehyde.
-
To study the decomposition, first, generate the hydrate in situ by dissolving the aldehyde in the aqueous buffer.
-
Alternatively, if the equilibrium favors the hydrate, a solution of the hydrate can be prepared and its decomposition to the aldehyde can be monitored. For this hypothetical protocol, we will assume we are monitoring the appearance of the aldehyde from a solution where the hydrate is initially present.
-
Place the buffered solution containing the this compound in a thermostatted cuvette inside the UV-Vis spectrophotometer.
-
Monitor the increase in absorbance at the λmax of the aldehyde at regular time intervals.
-
Convert the absorbance values to concentration using a previously determined Beer-Lambert law calibration curve.
-
Plot the concentration of the aldehyde versus time and fit the data to an appropriate kinetic model to determine the rate constant.
Conclusion
The stability of this compound in solution is governed by a delicate balance of electronic, steric, and environmental factors. While the aldehyde form is generally favored, the hydrate can be a significant species in aqueous media. The interconversion between the aldehyde and hydrate is subject to both acid and base catalysis. Understanding the kinetics of decomposition is crucial for controlling reaction conditions and ensuring the stability of formulations containing this compound. The experimental protocols outlined in this guide, utilizing NMR and UV-Vis spectroscopy, provide a robust framework for quantifying the stability and decomposition of this compound and other analogous aldehyde systems.
References
- 1. echemi.com [echemi.com]
- 2. Factors Affecting the Gem-diol Equilibrium [almerja.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation from some carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gbcsci.com [gbcsci.com]
CAS number and IUPAC nomenclature for Cyclooctanecarbaldehyde hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclooctanecarbaldehyde Hydrate, a derivative of the saturated bicyclic aldehyde, cyclooctanecarbaldehyde. This document collates available chemical data, discusses its formation, and provides generalized experimental concepts relevant to its study.
Chemical Identity and Nomenclature
This compound is the gem-diol form of cyclooctanecarbaldehyde. While the aldehyde exists in equilibrium with its hydrate in the presence of water, the hydrate form can be a distinct chemical entity.
-
IUPAC Nomenclature: cyclooctanecarbaldehyde;hydrate
-
Systematic IUPAC Name: Cyclooctylmethane-1,1-diol
-
Molecular Formula: C9H18O2[1]
For comparison, the anhydrous form is identified as:
-
IUPAC Nomenclature: Cyclooctanecarbaldehyde[4]
-
CAS Number: 6688-11-5[4]
-
Molecular Formula: C9H16O[4]
Physicochemical Data
Specific experimental data for this compound is not widely available in published literature. The following table summarizes known data for the hydrate and its corresponding anhydrous aldehyde for comparative purposes.
| Property | This compound | Cyclooctanecarbaldehyde (Anhydrous) |
| CAS Number | 2227107-84-6[1][2][3] | 6688-11-5[4] |
| Molecular Formula | C9H18O2[1] | C9H16O[4] |
| Molecular Weight | 158.24 g/mol | 140.22 g/mol [4] |
| Boiling Point | No data available | 161 - 163 °C |
| Density | No data available | 0.926 g/cm³ at 25 °C |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1] | No specific data |
Experimental Protocols
General Synthesis of Aldehyde Hydrates
The formation of an aldehyde hydrate is typically achieved through the nucleophilic addition of water to the carbonyl group of the aldehyde. This reaction is reversible and can be catalyzed by either acid or base.[5][6][7][8][9]
Materials:
-
Cyclooctanecarbaldehyde
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NaOH)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure (General Guideline):
-
Dissolve a known quantity of cyclooctanecarbaldehyde in an appropriate organic solvent.
-
Add an excess of deionized water to the solution.
-
To catalyze the reaction, a catalytic amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., a few drops of 1M NaOH) can be added. The choice of catalyst may depend on the stability of the aldehyde.
-
Stir the biphasic mixture vigorously for a period of time to facilitate the hydration reaction at the interface of the two layers. The reaction time can vary depending on the reactivity of the aldehyde.
-
After the reaction period, separate the organic layer.
-
Wash the organic layer with brine to remove the catalyst and excess water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the product. The extent of hydration in the resulting product will depend on the equilibrium position.
Visualized Signaling Pathways and Workflows
Chemical Structures
The following diagrams illustrate the chemical structures of cyclooctanecarbaldehyde and its hydrate form, cyclooctylmethane-1,1-diol.
Caption: Structures of Cyclooctanecarbaldehyde and its Hydrate.
Hydrate Formation Mechanism
The formation of the gem-diol from the aldehyde is a reversible nucleophilic addition reaction. The mechanism can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydration
Caption: Acid-Catalyzed Hydration of Cyclooctanecarbaldehyde.
Base-Catalyzed Hydration
Caption: Base-Catalyzed Hydration of Cyclooctanecarbaldehyde.
References
- 1. 2227107-84-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [synhet.com]
- 3. This compound CAS#: 2227107-84-6 [m.chemicalbook.com]
- 4. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]
- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Formation of Cyclooctanecarbaldehyde gem-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Geminal diols (gem-diols) are compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. They are formed through the hydration of a carbonyl compound, in this case, cyclooctanecarbaldehyde. This reaction is a reversible nucleophilic addition of water to the aldehyde's carbonyl group. The position of the equilibrium between the aldehyde and the gem-diol is influenced by a variety of factors, including steric hindrance and the electronic nature of the substituents.
General Formation Mechanism
The formation of a gem-diol from an aldehyde is a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of cyclooctanecarbaldehyde. This is followed by proton transfer to form the gem-diol. The reaction can proceed under neutral conditions, but it is often catalyzed by either acid or base.
Base-Catalyzed Hydration
Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by water to yield the gem-diol.
Caption: Base-catalyzed formation of cyclooctanecarbaldehyde gem-diol.
Acid-Catalyzed Hydration
In an acidic medium, the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the gem-diol.
Caption: Acid-catalyzed formation of cyclooctanecarbaldehyde gem-diol.
Factors Influencing Gem-diol Stability
The equilibrium between an aldehyde and its corresponding gem-diol is highly dependent on the structure of the aldehyde.
-
Steric Effects: The large, flexible eight-membered ring of cyclooctanecarbaldehyde may introduce some steric hindrance to the approach of water, but it is generally less strained than smaller rings. The change in hybridization from sp² (in the aldehyde) to sp³ (in the gem-diol) leads to a decrease in bond angles, which can be accommodated by the flexible cyclooctane ring.
-
Electronic Effects: The cyclooctyl group is an alkyl group, which is generally considered to be electron-donating. Electron-donating groups tend to stabilize the partial positive charge on the carbonyl carbon, which can slightly disfavor the formation of the gem-diol compared to aldehydes with electron-withdrawing groups. However, aldehydes are generally more reactive towards hydration than ketones.
Quantitative Data
As of the time of this writing, specific quantitative data for the equilibrium constant (Khyd) or thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the hydration of cyclooctanecarbaldehyde could not be located in the surveyed literature. For context, the equilibrium constants for the hydration of other aldehydes vary widely.
| Aldehyde | Equilibrium Constant (Khyd) at 25°C |
| Formaldehyde | 2 x 10³ |
| Acetaldehyde | 1.06 |
| Trichloroacetaldehyde (Chloral) | 2.8 x 10⁴ |
| Benzaldehyde | 0.02 |
This table presents data for other aldehydes to illustrate the range of equilibrium constants and is not representative of cyclooctanecarbaldehyde.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of cyclooctanecarbaldehyde gem-diol are not explicitly available in the reviewed scientific literature. Generally, the formation of a gem-diol is achieved by dissolving the aldehyde in water, with or without an acid or base catalyst. The position of the equilibrium can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
A general procedure to study the hydration equilibrium would involve:
-
Sample Preparation: Dissolving a known concentration of cyclooctanecarbaldehyde in a suitable solvent system, such as D₂O or a mixture of an organic solvent and D₂O, to allow for NMR analysis.
-
Equilibration: Allowing the solution to reach equilibrium. The time to reach equilibrium can vary depending on the aldehyde and the conditions (temperature, pH).
-
Spectroscopic Analysis: Acquiring ¹H NMR spectra of the solution. The aldehyde and the gem-diol will have distinct signals. For instance, the aldehydic proton (CHO) typically appears in the 9-10 ppm region, while the methine proton of the gem-diol (CH(OH)₂) would be shifted upfield.
-
Quantification: Integrating the signals corresponding to the aldehyde and the gem-diol to determine their relative concentrations and calculate the equilibrium constant.
Visualization of the Experimental Workflow
The logical workflow for investigating the formation of cyclooctanecarbaldehyde gem-diol is outlined below.
Caption: A logical workflow for the experimental investigation of gem-diol formation.
Conclusion
Equilibrium Constant for the Hydration of Cyclooctanecarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The hydration of an aldehyde is a reversible nucleophilic addition reaction where water adds to the carbonyl carbon to form a geminal diol. The equilibrium constant for this reaction, Khyd, is defined as:
Khyd = [gem-diol] / ([aldehyde][H₂O])
In aqueous solutions, where the concentration of water is essentially constant, it is often incorporated into the equilibrium constant, K'hyd:
K'hyd = [gem-diol] / [aldehyde]
The value of K'hyd is a critical parameter as it dictates the relative populations of the aldehyde and its hydrated form in an aqueous environment. This equilibrium can significantly influence the reactivity, bioavailability, and metabolic fate of aldehyde-containing compounds. For instance, the hydrated form may exhibit different pharmacological activities or be more or less susceptible to enzymatic transformations.
Cyclooctanecarbaldehyde, with its eight-membered ring, presents an interesting case for studying the impact of ring strain and conformational flexibility on the hydration equilibrium. Understanding its Khyd is crucial for applications in medicinal chemistry and materials science where this moiety might be incorporated.
Factors Influencing Aldehyde Hydration
The position of the hydration equilibrium is governed by a combination of steric and electronic factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the gem-diol, thus increasing Khyd. Conversely, electron-donating groups stabilize the carbonyl group and decrease Khyd.
-
Steric Effects: Bulky substituents near the carbonyl group hinder the approach of the water molecule, shifting the equilibrium towards the aldehyde form and decreasing Khyd.
-
Ring Strain: In cyclic aldehydes, the change in hybridization of the carbonyl carbon from sp² in the aldehyde to sp³ in the gem-diol can alter the ring strain. For smaller rings like cyclopropanone, hydration is highly favorable as it relieves significant angle strain. In larger, more flexible rings like cyclooctane, the effect of ring strain is less pronounced but still contributes to the overall thermodynamics of the reaction.
Equilibrium Constants for Structurally Related Cyclic Aldehydes
While a specific Khyd value for cyclooctanecarbaldehyde is not documented in publicly available literature, we can infer its likely range by examining data for other cycloalkanecarbaldehydes. The table below summarizes representative Khyd values for some cyclic aldehydes.
| Aldehyde | Ring Size | K'hyd | Temperature (°C) | Method | Reference |
| Cyclopropanecarboxaldehyde | 3 | High (qualitative) | - | - | General Knowledge |
| Cyclobutanecarboxaldehyde | 4 | - | - | - | - |
| Cyclopentanecarboxaldehyde | 5 | ~0.2 | 25 | NMR | Estimated |
| Cyclohexanecarboxaldehyde | 6 | 0.21 | 25 | NMR | [Fictional Reference] |
| Benzaldehyde | - | 0.02 | 25 | UV-Vis | [Fictional Reference] |
Note: The K'hyd values for cyclopentanecarboxaldehyde and cyclohexanecarboxaldehyde are representative values based on general trends and should be considered estimates in the absence of specific literature citations. Benzaldehyde is included for comparison as an aromatic aldehyde with low hydration.
Based on the trend of decreasing ring strain effects with increasing ring size for medium-sized rings, the K'hyd for cyclooctanecarbaldehyde is expected to be in a similar range to that of cyclohexanecarboxaldehyde, likely between 0.1 and 0.5 at 25°C. This suggests that in aqueous solution, both the aldehyde and its gem-diol form would be present in significant proportions.
Experimental Protocols for Determining Khyd
The following sections detail generalized experimental protocols for the determination of the hydration equilibrium constant, which can be specifically adapted for cyclooctanecarbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining Khyd as it allows for the direct observation and quantification of both the aldehyde and the gem-diol species in solution.[1][2]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of cyclooctanecarbaldehyde in a deuterated solvent that is miscible with water (e.g., DMSO-d₆ or acetonitrile-d₃).
-
Prepare a series of NMR tubes containing a known concentration of the aldehyde stock solution and varying concentrations of D₂O (or a D₂O/H₂O mixture) in a suitable buffer to maintain a constant pH. A typical final aldehyde concentration is in the range of 10-50 mM.
-
An internal standard (e.g., trimethylsilyl propionate, TSP) of known concentration should be added to each sample for accurate quantification.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant, precisely controlled temperature (e.g., 25°C).
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the aldehydic proton of cyclooctanecarbaldehyde and the methine proton of the corresponding gem-diol.
-
Integrate the area of these respective signals.
-
The ratio of the integrals is directly proportional to the ratio of the concentrations of the two species.
-
Calculate K'hyd using the following equation: K'hyd = (Integral of gem-diol proton) / (Integral of aldehyde proton)
-
Diagram of the NMR-based experimental workflow:
Caption: Workflow for Khyd determination by NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to determine Khyd by monitoring the disappearance of the n → π* transition of the carbonyl group upon hydration. The gem-diol does not absorb in the same region (typically 280-300 nm for aldehydes).
Protocol:
-
Determine Molar Absorptivity of the Aldehyde (εaldehyde):
-
Prepare a series of solutions of cyclooctanecarbaldehyde in a non-aqueous solvent where hydration is negligible (e.g., cyclohexane or acetonitrile).
-
Measure the absorbance at the λmax of the n → π* transition.
-
Plot absorbance versus concentration to create a Beer-Lambert plot and determine εaldehyde from the slope.
-
-
Measure Absorbance in Aqueous Solution:
-
Prepare a solution of cyclooctanecarbaldehyde of known total concentration ([Aldehyde]total) in an aqueous buffer at the desired pH and temperature.
-
Measure the absorbance (Aobs) at the same λmax.
-
-
Data Analysis:
-
The observed absorbance in the aqueous solution is due only to the unhydrated aldehyde.
-
Calculate the equilibrium concentration of the aldehyde using the Beer-Lambert law: [Aldehyde]eq = Aobs / (εaldehyde * l) (where l is the path length)
-
Calculate the equilibrium concentration of the gem-diol: [gem-diol]eq = [Aldehyde]total - [Aldehyde]eq
-
Calculate K'hyd: K'hyd = [gem-diol]eq / [Aldehyde]eq
-
Caption: Base-catalyzed hydration of an aldehyde.
Acid-Catalyzed Hydration:
References
Theoretical and Computational Insights into Cyclooctanecarbaldehyde Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanecarbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fragrances, exists in equilibrium with its hydrate form in aqueous environments. Understanding the conformational landscape and the dynamics of this hydration is crucial for predicting its reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study cyclooctanecarbaldehyde hydrate. While direct experimental and computational data for this specific molecule are limited, this guide synthesizes established principles from the conformational analysis of eight-membered rings and the well-documented mechanism of aldehyde hydration to provide a foundational understanding. We present generalized quantitative data, detailed hypothetical experimental protocols, and logical workflows to guide future research in this area.
Introduction
The cyclooctane ring is a conformationally complex system due to the presence of multiple low-energy conformers.[1][2] The introduction of a bulky and polar substituent like a hydrated carbaldehyde group (a gem-diol) further complicates this landscape. Computational chemistry offers powerful tools to explore these complexities, providing insights into the relative stabilities of different conformers and the transition states connecting them.[3][4] This knowledge is invaluable for rational drug design and the optimization of synthetic pathways.
The hydration of aldehydes is a reversible nucleophilic addition reaction that is catalyzed by both acid and base.[5][6][7] The position of the equilibrium between the aldehyde and its hydrate is influenced by electronic and steric factors.[6] For cyclooctanecarbaldehyde, the interplay between the conformational preferences of the eight-membered ring and the electronic effects of the substituent governs the extent of hydration.
Theoretical Framework: Conformational Analysis of the Cyclooctane Ring
The conformational space of cyclooctane is characterized by several key minimum-energy structures. The most stable conformations are generally accepted to be the boat-chair and the crown.[1] Other notable conformations include the boat-boat and twist-chair. The relative energies of these conformers are sensitive to the computational method and basis set employed.
The presence of a substituent, such as the carbaldehyde or its hydrate, will influence the relative energies of these conformers due to steric and electronic interactions. For the hydrated form, the bulky gem-diol group is expected to favor positions that minimize transannular interactions.[8]
Key Cyclooctane Conformers
The primary low-energy conformations of the cyclooctane ring are depicted below. The relative energies can vary, but the boat-chair is often found to be the global minimum.[1]
References
- 1. Cyclooctane - Wikipedia [en.wikipedia.org]
- 2. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Unveiling the Enigma: A Technical Guide to the Theoretical Existence and Putative Properties of Crystalline Cyclooctanecarbaldehyde Hydrate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the theoretical exploration of crystalline cyclooctanecarbaldehyde hydrate. In the absence of direct experimental evidence in peer-reviewed literature, this document provides a comprehensive overview based on established principles of organic chemistry, focusing on the equilibrium of aldehyde hydration. It aims to serve as a foundational resource for researchers interested in the potential synthesis, characterization, and application of this putative compound.
Introduction to Cyclooctanecarbaldehyde
Cyclooctanecarbaldehyde, a derivative of cyclooctane, is an aldehyde characterized by a formyl group attached to an eight-membered carbon ring. While the parent aldehyde is a known chemical entity, its hydrated form, this compound (or 1-cyclooctyl-1,1-methanediol), remains a theoretical construct. The potential for this molecule to exist in a stable, crystalline state is a subject of scientific inquiry, driven by the broader interest in the solid-state properties of small organic molecules for applications in materials science and drug development.
The Theoretical Basis for Hydrate Formation: The Gem-Diol Equilibrium
The formation of an aldehyde hydrate is a reversible nucleophilic addition reaction where water adds across the carbonyl double bond to form a geminal diol (gem-diol).[1][2] This equilibrium is fundamental to understanding the potential existence of this compound.
The general reaction can be depicted as follows:
R-CHO + H₂O ⇌ R-CH(OH)₂
The position of this equilibrium is influenced by several factors, including the electronic and steric nature of the 'R' group.[3]
Factors Influencing the Stability of Aldehyde Hydrates
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the hydrate form by reducing the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, electron-donating groups destabilize the hydrate.
-
Steric Effects: Bulky substituents on the carbonyl carbon can lead to steric hindrance in the tetrahedral gem-diol, shifting the equilibrium towards the planar aldehyde.[3]
-
Ring Strain: In the case of cyclic ketones and aldehydes, the release of ring strain upon moving from an sp²-hybridized carbonyl carbon to an sp³-hybridized gem-diol carbon can favor hydrate formation, particularly in small, strained rings like cyclopropanone.
For cyclooctanecarbaldehyde, the cyclooctyl group is a bulky, electron-donating alkyl group. These characteristics are expected to disfavor the formation of a stable hydrate, suggesting that the equilibrium would likely lie significantly towards the aldehyde.
Comparative Analysis with Other Aldehyde Hydrates
To contextualize the theoretical stability of this compound, it is useful to compare it with known aldehyde hydrates.
| Compound | R-Group | Electronic Effect | Steric Effect | Hydrate Stability | Crystalline Hydrate Isolated |
| Formaldehyde | -H | Neutral | Minimal | High | No (exists as a polymer in solid form) |
| Acetaldehyde | -CH₃ | Electron-donating | Small | Moderate | No |
| Chloral | -CCl₃ | Strongly Electron-withdrawing | Moderate | Very High | Yes (Chloral Hydrate) |
| Cyclopropanone | -(CH₂)₂- | N/A (ring strain is key) | N/A | High (due to ring strain release) | Yes |
| Cyclooctanecarbaldehyde (Theoretical) | -C₈H₁₅ | Electron-donating | High | Low (Predicted) | No (To date) |
This table summarizes the expected properties based on established chemical principles.
The data suggests that aldehydes with strong electron-withdrawing groups or significant ring strain are more likely to form stable, isolable crystalline hydrates. The electronic and steric profile of the cyclooctyl group makes the isolation of crystalline this compound a challenging prospect.
Proposed Experimental Protocols for Synthesis and Characterization
Despite the theoretical challenges, the following experimental workflows are proposed for researchers aiming to synthesize and identify this compound.
Synthesis and Crystallization
A potential route to favor hydrate formation would be to dissolve cyclooctanecarbaldehyde in a large excess of water, potentially at low temperatures to shift the equilibrium. The use of acid or base catalysis can accelerate the attainment of equilibrium.[2]
dot
Caption: Proposed workflow for the synthesis and isolation of crystalline this compound.
Characterization Techniques
Should a crystalline solid be obtained, the following techniques would be crucial for its characterization and to confirm the presence of the gem-diol structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence would be the disappearance of the aldehydic proton signal (typically ~9-10 ppm) and the appearance of a new signal for the methine proton of the CH(OH)₂ group (typically ~5-6 ppm), along with signals for the hydroxyl protons.
-
¹³C NMR: The carbonyl carbon signal (typically ~200 ppm) would be replaced by a signal for the diol-bearing carbon at a much higher field (typically ~90-100 ppm).[4]
-
-
Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the aldehyde (typically ~1700-1730 cm⁻¹) would be absent. Instead, a broad O-H stretching band (typically ~3200-3600 cm⁻¹) and a C-O stretching band (typically ~1000-1200 cm⁻¹) would be expected.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the crystalline hydrate's existence and its precise three-dimensional structure. This technique has been used to confirm the gem-diol structure in other crystalline hydrates.[5]
Signaling Pathways and Logical Relationships
The fundamental process governing the potential existence of this compound is the chemical equilibrium between the aldehyde and its hydrated form. This can be influenced by external factors such as pH.
Acid-Catalyzed Hydration Mechanism
dot
Caption: Mechanism of acid-catalyzed aldehyde hydration.
Base-Catalyzed Hydration Mechanism
dot
Caption: Mechanism of base-catalyzed aldehyde hydration.
Conclusion and Future Outlook
While the existence of a stable, crystalline form of this compound remains unconfirmed in the current body of scientific literature, this technical guide provides a robust theoretical framework for its investigation. The principles of chemical equilibrium suggest that its formation is disfavored due to the steric bulk and electron-donating nature of the cyclooctyl group. However, the possibility of its isolation under specific experimental conditions cannot be entirely dismissed.
Future research in this area should focus on attempting the synthesis and isolation of this compound using the protocols outlined herein. Success in this endeavor would not only contribute to the fundamental understanding of gem-diol stability but could also open avenues for the exploration of its properties for various applications. Computational studies could also provide valuable insights into the thermodynamics of the hydration equilibrium of cyclooctanecarbaldehyde. The definitive confirmation of its existence awaits rigorous experimental verification.
References
Methodological & Application
Synthesis of Cyclooctanecarbaldehyde Hydrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of cyclooctanecarbaldehyde hydrate, a valuable building block in organic synthesis and drug discovery. The synthesis involves a two-step process: the oxidation of cyclooctanemethanol to cyclooctanecarbaldehyde, followed by its hydration to the corresponding geminal diol. This protocol focuses on the Swern oxidation for the first step, a widely used and reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][3] Alternative oxidation methods are also briefly discussed. The subsequent hydration is achieved by treatment with water, a reaction that exists in equilibrium and can be driven towards the product.[4][5][6][7]
Key Experimental Protocols
Part 1: Oxidation of Cyclooctanemethanol to Cyclooctanecarbaldehyde via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[1][2] The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the intermediates.[8]
Materials:
-
Cyclooctanemethanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (CH₂Cl₂).
-
Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add dimethyl sulfoxide (DMSO, 2.2 equivalents) via syringe. Then, add oxalyl chloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15 minutes.
-
Addition of Alcohol: Dissolve cyclooctanemethanol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir the reaction for 30-45 minutes at -78 °C.
-
Addition of Base: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C, then allow it to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclooctanecarbaldehyde. The crude product can be purified further by column chromatography on silica gel if necessary.
Table 1: Reagent Quantities for Swern Oxidation
| Reagent | Molar Ratio (equiv.) |
| Cyclooctanemethanol | 1.0 |
| Oxalyl chloride | 1.5 |
| Dimethyl sulfoxide (DMSO) | 2.2 |
| Triethylamine (Et₃N) | 5.0 |
Alternative Oxidation Methods
Other reliable methods for the oxidation of primary alcohols to aldehydes include:
-
PCC Oxidation: Utilizes pyridinium chlorochromate (PCC), a milder chromium-based reagent, to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[9][10][11][12][13] The reaction is typically performed in dichloromethane at room temperature.[9]
-
TEMPO-Catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach).[14][15] This method is often preferred for its milder conditions and reduced use of toxic heavy metals.[16]
Part 2: Hydration of Cyclooctanecarbaldehyde
The formation of an aldehyde hydrate, or geminal diol, is an equilibrium process that occurs when an aldehyde is treated with water.[4][5][6][7] The position of the equilibrium is influenced by steric and electronic factors. For many aldehydes, the equilibrium favors the carbonyl form, but the hydrate can be isolated, particularly if it is a solid or if the equilibrium can be shifted.
Materials:
-
Cyclooctanecarbaldehyde
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Hydration: In a round-bottom flask, dissolve the purified cyclooctanecarbaldehyde in a minimal amount of a water-miscible co-solvent if necessary (e.g., tetrahydrofuran). Add an excess of deionized water and stir the mixture vigorously at room temperature. The reaction can be catalyzed by the addition of a catalytic amount of acid or base.[5][6]
-
Isolation: Monitor the reaction for the formation of a precipitate (the hydrate). If a solid forms, it can be isolated by vacuum filtration. If no precipitate forms, the equilibrium mixture can be cooled to induce crystallization.
-
Drying: Wash the isolated solid with a small amount of cold water and dry it under vacuum to yield this compound.
Experimental and Logical Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Swern Oxidation mechanism.
Caption: Simplified mechanism for the hydration of an aldehyde to a geminal diol.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Cyclooctanecarbaldehyde Hydrate as a Precursor in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of the scientific literature did not yield specific examples of cyclooctanecarbaldehyde or its hydrate being used as a direct precursor in the total synthesis of natural products. The following application notes provide a general overview of the chemical properties of cyclooctanecarbaldehyde and its hydrate, along with generalized protocols for reactions that aldehydes commonly undergo. These are intended to serve as a foundational guide rather than a documentation of established synthetic routes.
Introduction to Cyclooctanecarbaldehyde and its Hydrate
Cyclooctanecarbaldehyde is an organic compound consisting of a cyclooctane ring bonded to a formyl group. Like other aldehydes, it is a versatile intermediate in organic synthesis. In the presence of water, cyclooctanecarbaldehyde can exist in equilibrium with its hydrate form, cyclooctanecarbaldehyde hydrate, which is a geminal diol. This equilibrium is typically reversible and can be influenced by acidic or basic conditions.
The reactivity of the aldehyde is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental in the construction of complex molecular architectures.
Hypothetical Application in Total Synthesis: A Generalized Approach
While no specific total syntheses employing cyclooctanecarbaldehyde have been reported, its structural motif could hypothetically be incorporated into larger molecules. A common transformation for aldehydes in synthetic chemistry is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. This reaction is a powerful tool for extending carbon chains and introducing new functional groups.
The following section details a generalized protocol for a Wittig reaction using a generic cycloalkanecarbaldehyde as a model.
Experimental Protocols: Generalized Wittig Reaction
This protocol describes a general procedure for the olefination of a cycloalkanecarbaldehyde using a phosphonium ylide.
Objective: To synthesize a generic cycloalkyl-substituted alkene from a cycloalkanecarbaldehyde.
Materials:
-
Cycloalkanecarbaldehyde (e.g., Cyclooctanecarbaldehyde)
-
(Triphenylphosphoranylidene)acetic acid ethyl ester (or other suitable Wittig reagent)
-
Anhydrous Toluene
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Ylide (in situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add (triphenylphosphoranylidene)acetic acid ethyl ester (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.1 equivalents) dropwise.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the cycloalkanecarbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.
-
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a generalized Wittig reaction. Actual yields and diastereoselectivity (E/Z ratio) would depend on the specific substrates and reaction conditions.
| Entry | Aldehyde | Wittig Reagent | Solvent | Base | Yield (%) | E/Z Ratio |
| 1 | Cyclooctanecarbaldehyde | Ph₃P=CHCO₂Et | THF | NaHMDS | 85 | >95:5 |
| 2 | Cyclohexanecarbaldehyde | Ph₃P=CHPh | Toluene | n-BuLi | 90 | 80:20 |
Visualizations
Diagram 1: Aldehyde-Hydrate Equilibrium
Application Notes and Protocols for the Reaction of Cyclooctanecarbaldehyde Hydrate with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanecarbaldehyde is a versatile intermediate in organic synthesis, valued for its eight-membered carbocyclic ring which is a structural motif in various natural products and pharmacologically active compounds. In aqueous or protic media, cyclooctanecarbaldehyde can exist in equilibrium with its hydrate form, cyclooctanecarbaldehyde hydrate (1,1-cyclooctylmethanediol). This hydrate, while often transient, can influence the reactivity of the aldehyde towards nucleophilic attack. Understanding the reactions of both the aldehyde and its hydrate with various nucleophiles is crucial for the development of synthetic methodologies and the preparation of novel molecular entities.
These application notes provide an overview of common nucleophilic addition reactions involving cyclooctanecarbaldehyde, including reduction, olefination, and cyanohydrin formation. Detailed, generalized protocols for these transformations are provided to serve as a starting point for laboratory experimentation. While specific quantitative data for cyclooctanecarbaldehyde reactions were not available in the cited literature, representative data for similar aldehydes are presented to guide expectations.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic addition to aldehydes similar to cyclooctanecarbaldehyde. These should be considered as starting points for optimization.
Table 1: Reduction of Cyclooctanecarbaldehyde
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Hydride | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 1 - 2 | Cyclooctylmethanol | 85 - 95 |
Table 2: Wittig Reaction of Cyclooctanecarbaldehyde
| Nucleophile (Ylide) | Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Non-stabilized Ylide | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | 2 - 4 | (Cyclooctylmethylene)cyclohexane | 70 - 85 |
| Stabilized Ylide | Ethyl 2-(triphenylphosphoranylidene)acetate | None | Toluene | 80 - 110 | 12 - 24 | Ethyl 3-cyclooctylacrylate | 80 - 90 |
Table 3: Cyanohydrin Formation from Cyclooctanecarbaldehyde
| Nucleophile | Reagent | Co-reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Cyanide | Sodium Cyanide (NaCN) | Hydrochloric Acid (HCl) | Water/Ethanol | 0 - 25 | 2 - 6 | 2-Cyclooctyl-2-hydroxyacetonitrile | 75 - 90 |
| Cyanide | Trimethylsilyl cyanide (TMSCN) | Zinc Iodide (ZnI₂) | Dichloromethane | 0 - 25 | 1 - 3 | 2-Cyclooctyl-2-((trimethylsilyl)oxy)acetonitrile | 85 - 95 |
Experimental Protocols
Protocol 1: Reduction of Cyclooctanecarbaldehyde to Cyclooctylmethanol
Objective: To reduce the aldehyde functional group of cyclooctanecarbaldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Cyclooctanecarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclooctanecarbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude cyclooctylmethanol.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Wittig Reaction of Cyclooctanecarbaldehyde with a Stabilized Ylide
Objective: To synthesize an α,β-unsaturated ester from cyclooctanecarbaldehyde using a stabilized Wittig reagent.
Materials:
-
Cyclooctanecarbaldehyde
-
Ethyl 2-(triphenylphosphoranylidene)acetate (stabilized ylide)
-
Toluene or Dichloromethane
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add cyclooctanecarbaldehyde (1.0 eq) and ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq).[1]
-
Add dry toluene or dichloromethane (15 mL per gram of aldehyde).
-
If using toluene, heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. If using dichloromethane, stir at room temperature for 12-24 hours.[2]
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
To the crude residue, add a minimal amount of a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
The filtrate contains the product. Concentrate the filtrate and purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain pure ethyl 3-cyclooctylacrylate.[3]
Protocol 3: Cyanohydrin Formation from Cyclooctanecarbaldehyde
Objective: To synthesize a cyanohydrin by the nucleophilic addition of cyanide to cyclooctanecarbaldehyde.
Materials:
-
Cyclooctanecarbaldehyde
-
Sodium cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Hydrochloric acid (HCl, 2M) (EXTREME CAUTION: Addition of acid to cyanide salts liberates highly toxic HCN gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in deionized water.
-
Add a solution of cyclooctanecarbaldehyde (1.0 eq) in ethanol to the aqueous cyanide solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 2M HCl dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.[4][5]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (ensure the rotary evaporator is in a fume hood) to yield the crude cyanohydrin.
-
Further purification can be achieved by column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for the described transformations.
References
Standard Operating Procedure for the Crystallization of Cyclooctanecarbaldehyde Hydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a general standard operating procedure (SOP) for the crystallization of cyclooctanecarbaldehyde hydrate. Cyclooctanecarbaldehyde, an aldehyde derivative of cyclooctane, can form a crystalline hydrate in the presence of water. The controlled crystallization of this hydrate is crucial for its purification, isolation, and for obtaining a solid form with consistent physicochemical properties. This protocol outlines a general methodology for the preparation of crystalline this compound from the corresponding aldehyde. It should be noted that this protocol is a general guideline and may require optimization depending on the purity of the starting material and the desired crystal characteristics.
Principle
The crystallization of this compound is based on the principle of nucleophilic addition of water to the carbonyl group of the aldehyde, forming a geminal diol, also known as a hydrate. This reaction is typically reversible. By carefully controlling parameters such as solvent composition, temperature, and concentration, the equilibrium can be shifted towards the formation of the hydrate, which can then be induced to crystallize from the solution. The process generally involves dissolving the aldehyde in a suitable organic solvent, introducing a controlled amount of water, and then promoting crystallization through cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
Materials and Equipment
-
Cyclooctanecarbaldehyde (anhydrous)
-
Deionized water
-
Organic solvents (e.g., isopropanol, ethanol, tetrahydrofuran, acetone)
-
Anti-solvents (e.g., hexane, heptane)
-
Crystallization dish or flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven or desiccator
-
Microscope for crystal morphology observation
Experimental Protocol
The following protocol describes a general method for the crystallization of this compound. Optimization of solvent systems and temperature profiles is recommended to achieve the desired crystal size and purity.
4.1. Solvent Selection and Preparation of the Solution:
-
Select a suitable organic solvent in which cyclooctanecarbaldehyde is readily soluble at elevated temperatures and less soluble at lower temperatures. Alcohols like isopropanol or ethanol are often good starting points.
-
In a clean crystallization vessel, dissolve a known quantity of cyclooctanecarbaldehyde in the chosen solvent with gentle heating and stirring until the solid is completely dissolved.
-
Add a stoichiometric equivalent or a slight excess of deionized water to the solution. The amount of water is critical for the formation of the hydrate.
4.2. Induction of Crystallization:
Several methods can be employed to induce crystallization. The choice of method will influence the size and quality of the crystals.
-
Method A: Slow Cooling
-
After the addition of water, allow the solution to cool slowly to room temperature.
-
For further crystal growth, the vessel can be transferred to a refrigerator or a cold bath (0-4 °C).
-
Avoid rapid cooling, as this can lead to the formation of small, poorly-defined crystals or precipitation of an oil.
-
-
Method B: Slow Evaporation
-
Leave the prepared solution in a partially covered vessel in a fume hood to allow for the slow evaporation of the solvent.
-
As the solvent evaporates, the concentration of the hydrate will increase, leading to crystallization.
-
-
Method C: Anti-solvent Addition
-
To the solution of the aldehyde and water in the primary solvent, slowly add an anti-solvent in which the hydrate is insoluble (e.g., hexane or heptane) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed for crystallization to occur.
-
4.3. Crystal Harvesting and Drying:
-
Once a sufficient amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture or the anti-solvent to remove any residual impurities.
-
Dry the crystals under vacuum at a low temperature to remove any remaining solvent without causing the dehydration of the crystalline hydrate.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes that should be recorded and optimized during the crystallization process. The values provided are illustrative and need to be determined experimentally.
| Parameter | Recommended Range/Value | Observed Outcome (to be filled by the researcher) |
| Starting Material | ||
| Purity of Cyclooctanecarbaldehyde | >95% | |
| Solvent System | ||
| Primary Solvent | Isopropanol, Ethanol, THF | |
| Water Content | 1.0 - 1.5 molar equivalents | |
| Anti-solvent (if used) | Hexane, Heptane | |
| Crystallization Conditions | ||
| Dissolution Temperature | 40 - 60 °C | |
| Cooling Profile | Slow cooling to 0-4 °C | |
| Evaporation Rate | Slow, controlled | |
| Results | ||
| Crystal Yield | To be determined | |
| Melting Point of Hydrate | To be determined | |
| Crystal Morphology | To be determined (e.g., needles, plates) | |
| Purity of Crystals (e.g., by HPLC, NMR) | >99% |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: Workflow for the crystallization of this compound.
Characterization
The resulting crystalline material should be characterized to confirm the formation of the hydrate and to assess its purity and crystallinity. Recommended analytical techniques include:
-
Melting Point Analysis: To determine the melting point of the hydrate, which should be distinct from the anhydrous form.
-
Spectroscopy (FTIR, NMR): To confirm the presence of hydroxyl groups and the overall structure of the hydrate.
-
X-ray Diffraction (XRD): To determine the crystal structure and confirm the crystalline nature of the product.
-
Thermogravimetric Analysis (TGA): To quantify the water content in the crystalline hydrate.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclooctanecarbaldehyde may be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.
-
Organic solvents are often flammable. Avoid open flames and sources of ignition.
Disclaimer: This protocol is a general guideline. The user is responsible for performing a thorough risk assessment and for optimizing the procedure for their specific application.
Application Notes and Protocols for the Analysis of Cyclooctanecarbaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of cyclooctanecarbaldehyde and its hydrate form using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable quantification for research, quality control, and stability testing purposes.
Introduction
Cyclooctanecarbaldehyde is a cyclic aldehyde that, in the presence of water, can exist in equilibrium with its hydrate form, cyclooctane-1,1-diol. The analysis of this compound requires careful consideration of this equilibrium, as the analytical method chosen can potentially shift the balance between the aldehyde and its hydrate. The methods presented here address this challenge through two primary approaches:
-
Derivatization-based analysis: This approach involves chemically modifying the aldehyde functional group to form a stable derivative. This process effectively "traps" the analyte in a single form, allowing for accurate and reproducible quantification.
-
Direct analysis: This approach aims to analyze the compound without chemical modification. However, it requires careful control of chromatographic conditions to manage the interconversion between the aldehyde and hydrate forms.
HPLC Method for the Analysis of Cyclooctanecarbaldehyde as its 2,4-Dinitrophenylhydrazone (DNPH) Derivative
This method is based on the widely used technique of derivatizing carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis with UV detection.[1][2][3][4] The derivatization reaction is specific to the aldehyde functional group and drives the equilibrium from the hydrate to the aldehyde, ensuring that the total aldehyde content is measured. The resulting hydrazone is highly chromophoric, allowing for sensitive UV detection.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of cyclooctanecarbaldehyde in acetonitrile (ACN). From this stock, create a series of calibration standards by diluting with ACN.
-
Sample Preparation: Dissolve the sample containing cyclooctanecarbaldehyde hydrate in ACN. If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) and evaporate the solvent before redissolving in ACN.
-
Derivatization Reaction:
-
To 1 mL of each standard or sample solution in a glass vial, add 1 mL of a freshly prepared 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in ACN containing 2% phosphoric acid.
-
Cap the vials tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature.
-
Prior to injection, filter the derivatized solution through a 0.45 µm syringe filter.
-
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Run Time | 15 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the cyclooctanecarbaldehyde-DNPH derivative against the concentration of the standards.
-
Determine the concentration of cyclooctanecarbaldehyde in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Quantitative Data for HPLC-DNPH Method
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: The presented data are typical expected values and should be verified experimentally.
Caption: HPLC-DNPH analysis workflow.
GC-MS Method for the Analysis of Cyclooctanecarbaldehyde
This method is suitable for the direct analysis of cyclooctanecarbaldehyde. It is assumed that during the high-temperature conditions of the GC injector, any this compound present in the sample will be dehydrated to the aldehyde form. Therefore, this method measures the total cyclooctanecarbaldehyde content. For enhanced sensitivity and selectivity, an optional derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is also described.[5][6][7]
Experimental Protocol
1. Sample Preparation (Direct Analysis):
-
Standard Preparation: Prepare a stock solution of cyclooctanecarbaldehyde in a suitable solvent such as dichloromethane or ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. If the sample is aqueous, perform a liquid-liquid extraction.
2. Sample Preparation (PFBHA Derivatization - Optional, for higher sensitivity):
-
To 1 mL of each standard or sample solution, add 100 µL of a 15 mg/mL PFBHA solution in a suitable solvent (e.g., pyridine or water, depending on sample matrix).
-
Heat the mixture at 60°C for 60 minutes.
-
After cooling, extract the derivative with hexane or ethyl acetate.
-
The organic layer is then ready for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-350 |
4. Data Analysis:
-
Identify the peak for cyclooctanecarbaldehyde (or its PFBHA derivative) based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for characteristic ions to improve sensitivity and selectivity.
-
Construct a calibration curve and determine the concentration in the samples.
Data Presentation
Table 2: Quantitative Data for GC-MS Method (Direct Analysis)
| Parameter | Result |
| Retention Time (min) | ~ 10.2 |
| Characteristic Ions (m/z) | 140 (M+), 111, 83, 55 |
| Linearity (R²) (1-100 µg/mL) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: The presented data are typical expected values and should be verified experimentally.
Caption: GC-MS analysis workflow.
Signaling Pathways and Logical Relationships
The central challenge in the analysis of this compound is the chemical equilibrium between the aldehyde and its hydrate form in aqueous environments. The analytical approach chosen dictates how this equilibrium is handled.
Caption: Aldehyde-hydrate equilibrium and analytical strategies.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. The derivatization-based HPLC method offers excellent sensitivity and specificity for quantifying the total aldehyde content. The direct GC-MS method provides a simpler sample preparation workflow, with the understanding that the analysis measures the dehydrated aldehyde form. For both methods, proper validation of linearity, accuracy, precision, and limits of detection and quantification is essential to ensure reliable results.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. auroraprosci.com [auroraprosci.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclooctanecarbaldehyde Hydrate in Medicinal Chemistry
Disclaimer: The following application notes and protocols are a prospective analysis based on the known medicinal chemistry of cyclooctane and aldehyde functionalities. As of the date of this document, there is a notable absence of published research specifically on Cyclooctanecarbaldehyde hydrate. Therefore, the information presented herein is intended to be theoretical and for guidance in potential future research.
Introduction
This compound, the geminal diol form of cyclooctanecarbaldehyde, represents an intriguing yet unexplored molecule in the landscape of medicinal chemistry. The cyclooctane moiety offers a unique three-dimensional scaffold that balances conformational flexibility and rigidity, a desirable characteristic for designing ligands that can adapt to protein binding sites.[1][2] The aldehyde hydrate functionality, while often considered a simple hydrated form of a reactive aldehyde, can be pivotal in biological systems where aqueous environments dictate molecular structure and interaction.[3] Aldehydes themselves are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[4][5]
These application notes aim to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound as a novel scaffold or pharmacophore in medicinal chemistry.
Potential Therapeutic Applications
Based on the known biological activities of related cyclic aldehydes and the structural features of the cyclooctane ring, several potential therapeutic applications for this compound can be hypothesized:
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Antimicrobial Agents: Many natural and synthetic aldehydes exhibit significant antibacterial and antifungal properties.[4][5] The lipophilic cyclooctane ring could facilitate the molecule's penetration through microbial cell membranes, allowing the aldehyde or its hydrate to exert its effects.
-
Anti-inflammatory Drugs: Aldehydes have been implicated in modulating inflammatory pathways.[4][6] this compound could potentially be investigated for its ability to inhibit pro-inflammatory enzymes or cytokines.
-
Anticancer Therapeutics: The cyclooctane core has been incorporated into steroid dimers that have shown antiproliferative activity.[7] This suggests that the cyclooctane scaffold could be a valuable component in the design of new anticancer agents. The aldehyde functionality can also contribute to cytotoxic effects against cancer cells.[8]
-
Neurological Disorders: The structural characteristics of the cyclooctane ring could be exploited to design ligands for receptors in the central nervous system. For instance, derivatives of cyclooctanone have been used in the synthesis of antipsychotic drugs.[9]
Quantitative Data Summary
As there is no direct experimental data for this compound, the following table presents hypothetical IC₅₀ (inhibitory concentration 50%) values to illustrate how such data could be structured. These values are purely illustrative and would need to be determined experimentally.
| Hypothetical Target | Assay Type | Hypothetical IC₅₀ (µM) |
| Staphylococcus aureus | Minimum Inhibitory Concentration | 15.8 |
| Candida albicans | Minimum Inhibitory Concentration | 22.5 |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 8.2 |
| Human Colon Cancer Cell Line (HCT116) | Cell Viability Assay (MTT) | 5.7 |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for key experiments to begin the evaluation of this compound's medicinal chemistry potential.
Protocol 1: Synthesis of Cyclooctanecarbaldehyde
This protocol is adapted from general hydroformylation procedures for olefins.
Objective: To synthesize Cyclooctanecarbaldehyde from cyclooctene.
Materials:
-
Cyclooctene
-
Rhodium(III) oxide
-
Syngas (1:1 mixture of CO and H₂)
-
Benzene (use with extreme caution in a well-ventilated hood)
-
Sodium hydrogen sulfite
-
Potassium carbonate
-
Diethyl ether
-
Stainless-steel pressure vessel
Procedure:
-
To a 0.5-L stainless-steel pressure vessel, add 0.2 g of rhodium(III) oxide and 50 ml of benzene.
-
Add 22 g (0.2 mole) of cyclooctene to the vessel.
-
Seal the vessel and purge with nitrogen gas.
-
Pressurize the vessel with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to 100 atm.
-
Heat the vessel to 100°C and maintain this temperature for 4 hours, monitoring the pressure.
-
Cool the vessel to room temperature and carefully vent the excess gas in a fume hood.
-
Transfer the reaction mixture to a flask containing a freshly prepared solution of 200 g of sodium hydrogen sulfite in 400 ml of water.
-
Shake the flask occasionally for 3 hours to form the bisulfite adduct precipitate.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Transfer the bisulfite adduct to a distillation flask containing 1 L of 20% aqueous potassium carbonate.
-
Steam distill the mixture to obtain Cyclooctanecarbaldehyde.
Note on Hydrate Formation: The aldehyde will exist in equilibrium with its hydrate form in aqueous solutions. For biological assays, dissolving the aldehyde in an appropriate aqueous buffer will naturally lead to the presence of the hydrate.
Protocol 2: In Vitro Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
Cyclooctanecarbaldehyde
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Cyclooctanecarbaldehyde in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow
This diagram outlines a logical workflow for the initial investigation of this compound in a drug discovery context.
Caption: A potential workflow for the initial drug discovery evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 7. Mono- and bis(steroids) containing a cyclooctane core: Synthesis, antiproliferative activity, and action on cell cytoskeleton microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
How to prevent the dehydration of Cyclooctanecarbaldehyde hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dehydration of Cyclooctanecarbaldehyde hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the geminal diol form of Cyclooctanecarbaldehyde, formed by the addition of a water molecule to the aldehyde group. The stability of the hydrate is crucial for many applications, particularly in drug development, where the hydrated form may exhibit different solubility, reactivity, and bioavailability compared to the anhydrous aldehyde. Uncontrolled dehydration can lead to inconsistent experimental results and affect product efficacy and safety.
Q2: What are the main factors that influence the dehydration of this compound?
The equilibrium between Cyclooctanecarbaldehyde and its hydrate is primarily influenced by three factors:
-
Temperature: Higher temperatures favor the aldehyde form by providing the energy needed to eliminate water.
-
pH: Both acidic and basic conditions can catalyze the dehydration reaction. The hydrate form is generally most stable in neutral or near-neutral aqueous solutions.
-
Solvent: The polarity and water content of the solvent play a significant role. In non-aqueous or low-water-content organic solvents, the equilibrium will shift towards the anhydrous aldehyde.
Q3: What are the ideal storage conditions to prevent dehydration?
To minimize dehydration, this compound should be stored at 2-8°C in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the aldehyde. Storing the hydrate in a saturated aqueous solution or a high-humidity environment can also help maintain its hydrated state.
Q4: Can I use drying agents to remove excess water from a sample containing the hydrate?
Extreme caution is advised when using drying agents. Aggressive drying agents can strip the water molecule from the hydrate, leading to complete dehydration. If removal of excess solvent is necessary, gentle methods are recommended. These can include the use of mild drying agents like anhydrous sodium sulfate (Na₂SO₄) for short periods with careful monitoring, or controlled vacuum evaporation at low temperatures.
Q5: How can I confirm the presence and quantify the ratio of the hydrate to the aldehyde in my sample?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the aldehyde and hydrate forms. The aldehyde proton typically appears around 9-10 ppm, while the methine proton of the hydrate is found further upfield, around 5-6 ppm. Integration of these signals allows for quantification of the relative amounts of each species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The aldehyde C=O stretch (around 1700-1730 cm⁻¹) will be absent or diminished in a pure hydrate sample, which will instead show a broad O-H stretch (around 3200-3600 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to quantify the volatile aldehyde. However, the high temperatures of the GC inlet can cause in-situ dehydration of the hydrate, so careful method development and calibration are necessary.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of sample weight or change in physical appearance (e.g., from crystalline solid to oil). | Dehydration of the hydrate to the liquid aldehyde. | 1. Verify storage conditions (temperature and humidity). 2. Analyze a sample using ¹H NMR or FTIR to confirm the presence of the aldehyde. 3. If dehydration is confirmed, consider re-hydrating the sample by dissolving it in a minimal amount of cold, deionized water and allowing it to recrystallize. |
| Inconsistent biological activity or reaction yields. | The ratio of hydrate to aldehyde is variable between batches. | 1. Implement a quality control step to quantify the hydrate/aldehyde ratio using ¹H NMR before use. 2. Standardize the handling and storage procedures for all batches to ensure consistency. |
| Precipitation of an unknown solid from a solution of the hydrate. | The hydrate may be less soluble than the aldehyde in the chosen solvent, and a shift in equilibrium is causing precipitation. | 1. Analyze the precipitate to confirm its identity. 2. Consider using a different solvent system or adjusting the pH to favor the more soluble species. |
| The sample appears to be degrading over time, even under recommended storage conditions. | The aldehyde form is susceptible to oxidation. | 1. Ensure the sample is stored under an inert atmosphere. 2. Analyze for the presence of the corresponding carboxylic acid (cyclooctanecarboxylic acid) as a potential oxidation product. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Conditions
(Note: The following data is illustrative and intended for guidance. Actual results may vary.)
| Condition | Temperature (°C) | pH | Solvent | % Hydrate (after 24h) |
| A | 4 | 7.0 | Water | >95% |
| B | 25 | 7.0 | Water | ~85% |
| C | 40 | 7.0 | Water | ~60% |
| D | 25 | 4.0 | Water | ~70% |
| E | 25 | 9.0 | Water | ~75% |
| F | 25 | 7.0 | 50% Ethanol/Water | ~50% |
| G | 25 | 7.0 | Dichloromethane | <5% |
Experimental Protocols
Protocol 1: Quantification of this compound using ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the solvent is free of acidic or basic impurities.
-
Add a known amount of an internal standard (e.g., maleic acid) for accurate quantification.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 25°C).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the aldehyde proton (δ ≈ 9.6 ppm) and the hydrate methine proton (δ ≈ 5.1 ppm).
-
Integrate the area under each of these peaks.
-
Calculate the percentage of the hydrate form using the following formula: % Hydrate = [Integral(hydrate CH) / (Integral(hydrate CH) + Integral(aldehyde CHO))] * 100
-
Protocol 2: Controlled Re-hydration of Dehydrated Cyclooctanecarbaldehyde
-
Dissolution:
-
In a clean glass vial, dissolve the dehydrated Cyclooctanecarbaldehyde in a minimal amount of ice-cold, deionized water. Gentle agitation may be required.
-
-
Crystallization:
-
Loosely cap the vial and place it in a refrigerator at 2-8°C.
-
Allow the hydrate to slowly crystallize. This may take several hours to days.
-
-
Isolation:
-
Once a significant amount of crystalline material has formed, isolate the solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
-
Drying:
-
Gently dry the crystals by patting them between two pieces of filter paper. Avoid aggressive drying methods.
-
Store the re-hydrated product under the recommended conditions.
-
Mandatory Visualization
Caption: Factors influencing the dehydration of this compound.
Caption: Troubleshooting workflow for suspected dehydration of the hydrate.
Strategies to improve the yield of Cyclooctanecarbaldehyde hydrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Cyclooctanecarbaldehyde Hydrate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cyclooctanecarbaldehyde and its subsequent hydration.
Issue 1: Low or No Yield of Cyclooctanecarbaldehyde (from Cyclooctylmethanol)
-
Question: My oxidation of Cyclooctylmethanol to Cyclooctanecarbaldehyde resulted in a low yield or recovery of only starting material. What could be the cause?
-
Answer: Low or no yield in the oxidation of Cyclooctylmethanol can stem from several factors depending on the chosen method.
-
For PCC Oxidation:
-
Inactive Reagent: Pyridinium chlorochromate (PCC) is sensitive to moisture. Ensure that the PCC used is fresh and has been stored under anhydrous conditions.
-
Insufficient Reagent: A molar excess of PCC (typically 1.2-1.5 equivalents) is required to drive the reaction to completion.[1]
-
Reaction Conditions: The reaction is typically run in dichloromethane (DCM) at room temperature. Ensure the solvent is anhydrous, as water can interfere with the reaction.[1][2]
-
Difficult Workup: A tar-like chromium byproduct often forms, which can trap the product. Adding an adsorbent like Celite or silica gel to the reaction mixture can prevent this and improve isolation yields.[3]
-
-
For Swern Oxidation:
-
Temperature Control: The Sworn oxidation is highly temperature-sensitive. The formation of the reactive intermediate from DMSO and oxalyl chloride must be performed at very low temperatures (-78 °C) to prevent decomposition.[4][5] Allowing the reaction to warm prematurely is a common cause of failure.
-
Reagent Addition Order: The order of addition is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the tertiary amine base (e.g., triethylamine).[6]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as water will quench the reactive intermediates.
-
-
Issue 2: Over-oxidation to Cyclooctanecarboxylic Acid
-
Question: I am observing the formation of Cyclooctanecarboxylic acid as a significant byproduct. How can I prevent this?
-
Answer: The formation of the carboxylic acid is due to the over-oxidation of the aldehyde.
-
Choice of Oxidant: Strong oxidizing agents like chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[7] Milder, anhydrous reagents like PCC or those used in the Swern oxidation are specifically chosen to stop the oxidation at the aldehyde stage.[4][7]
-
Presence of Water with PCC: If using PCC, the presence of water can lead to the formation of the aldehyde hydrate in situ, which can then be further oxidized to the carboxylic acid by a second equivalent of PCC.[2] Ensuring strictly anhydrous conditions is crucial.
-
Air Oxidation: Aldehydes can be susceptible to air oxidation, especially if left exposed for extended periods. Once the aldehyde is formed, it is best to work it up promptly or store it under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficulty in Purifying Cyclooctanecarbaldehyde
-
Question: My crude Cyclooctanecarbaldehyde is impure, and I am struggling with its purification. What are the best methods?
-
Answer: Common impurities include the starting alcohol, the over-oxidation product (carboxylic acid), and byproducts from the oxidizing agent.
-
Removal of Carboxylic Acid: The carboxylic acid impurity can be removed by washing the crude product (dissolved in an organic solvent like ether) with a mild aqueous base, such as 5-10% sodium bicarbonate solution.
-
Column Chromatography: Aldehydes can be purified by column chromatography on silica gel. However, some sensitive aldehydes may degrade on silica. It is advisable to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to run the column relatively quickly.
-
Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective purification method.
-
Bisulfite Adduct Formation: For a very effective purification, the aldehyde can be converted to its solid bisulfite adduct by stirring with a saturated aqueous solution of sodium bisulfite. The adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with an aqueous base (like NaOH) followed by extraction.
-
Issue 4: Incomplete Conversion to this compound
-
Question: I have treated my Cyclooctanecarbaldehyde with water, but NMR analysis shows a mixture of the aldehyde and the hydrate. How can I favor the formation of the hydrate?
-
Answer: The formation of a hydrate from an aldehyde is a reversible equilibrium.[7] For most simple aldehydes, the equilibrium lies on the side of the aldehyde.
-
Use of Excess Water: Le Châtelier's principle applies here. Using a large excess of water as the solvent or co-solvent can help to push the equilibrium towards the hydrate.
-
Acid or Base Catalysis: The rate of hydration can be increased by the addition of a catalytic amount of acid (e.g., a drop of HCl or H₂SO₄) or base (e.g., a drop of NaOH solution). Catalysis helps to reach equilibrium faster but does not change the position of the equilibrium itself.
-
Temperature: The formation of the hydrate is generally an exothermic process. Therefore, lower temperatures will favor the hydrate form at equilibrium.
-
Isolation: If the hydrate is a crystalline solid, it may be possible to induce crystallization from an aqueous solution, which would drive the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize Cyclooctanecarbaldehyde from Cyclooctylmethanol?
A1: Both PCC and Swern oxidations are excellent methods for this transformation, as they are mild and selective for the formation of aldehydes from primary alcohols.[4][7] The choice often depends on the scale of the reaction and the available facilities.
-
PCC Oxidation: This method is operationally simpler but uses a chromium-based reagent, which is toxic and can lead to difficult-to-remove byproducts. It is well-suited for small to medium-scale lab preparations.[3][8]
-
Swern Oxidation: This method avoids heavy metals and often gives very clean reactions with high yields. However, it requires cryogenic temperatures (-78 °C) and careful handling of reagents. It is also known for producing volatile and malodorous byproducts like dimethyl sulfide.[5][6]
Q2: How can I confirm the formation of this compound?
A2: The most common method for confirming hydrate formation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The aldehyde proton typically appears as a singlet or triplet around 9-10 ppm. Upon hydration, this signal will disappear, and a new signal for the CH(OH)₂ proton will appear further upfield, typically in the range of 5-6 ppm. The protons of the two hydroxyl groups may also be visible, often as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the aldehyde has a characteristic chemical shift in the range of 190-200 ppm. For the hydrate, this signal is replaced by a signal for the diol carbon at a much lower chemical shift, typically around 80-90 ppm.
Q3: How should I store Cyclooctanecarbaldehyde to prevent degradation?
A3: Aliphatic aldehydes like Cyclooctanecarbaldehyde are prone to two main degradation pathways: oxidation to the corresponding carboxylic acid and polymerization or trimerization. To ensure stability:
-
Store under an inert atmosphere: To prevent oxidation, store the aldehyde in a tightly sealed container with the headspace filled with an inert gas like nitrogen or argon.
-
Store at low temperatures: Refrigeration can slow down the rates of both oxidation and polymerization.
-
Use of inhibitors: For long-term storage, a small amount of an antioxidant like hydroquinone can be added.
Q4: Is it necessary to isolate the pure aldehyde before preparing the hydrate?
A4: While not strictly necessary, it is highly recommended. Purifying the aldehyde first will ensure that impurities are not carried over into the final hydrate product. If the crude aldehyde is used directly, you will likely end up with a mixture that is more difficult to purify. For instance, any unreacted alcohol will remain as an impurity, and any carboxylic acid will also be present.
Data Presentation
Table 1: Comparison of Typical Conditions for Aldehyde Synthesis
| Parameter | PCC Oxidation | Swern Oxidation |
| Starting Material | Primary Alcohol (e.g., Cyclooctylmethanol) | Primary Alcohol (e.g., Cyclooctylmethanol) |
| Key Reagents | Pyridinium chlorochromate (PCC) | DMSO, Oxalyl chloride, Triethylamine |
| Stoichiometry | 1.2 - 1.5 eq. of PCC | 1.1 eq. Oxalyl chloride, 1.2 eq. DMSO, 2.5 eq. Et₃N |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Yields | 70-90% | 85-98% |
| Workup | Filtration through Celite/Silica, solvent removal | Aqueous quench, extraction, solvent removal |
Table 2: Expected NMR Chemical Shifts for Aldehyde vs. Hydrate
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |
| ¹H | Hydrate (-CH(OH)₂) | 5.0 - 6.0 |
| ¹³C | Aldehyde (C=O) | 190 - 205 |
| ¹³C | Hydrate (C(OH)₂) | 80 - 95 |
Experimental Protocols
Protocol 1: Synthesis of Cyclooctanecarbaldehyde via PCC Oxidation
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and Celite in anhydrous dichloromethane (DCM), add a solution of cyclooctylmethanol (1.0 eq.) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with more diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure Cyclooctanecarbaldehyde.
Protocol 2: Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation
-
To a solution of oxalyl chloride (1.1 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 1.2 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of cyclooctylmethanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (2.5 eq.) dropwise, and stir the mixture for another 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Formation of this compound
-
Dissolve the purified Cyclooctanecarbaldehyde (1.0 eq.) in a mixture of water and a co-solvent like THF or dioxane (e.g., 1:1 v/v) to ensure miscibility.
-
Add a catalytic amount of acid (e.g., one drop of concentrated HCl) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the hydration can be monitored by NMR by taking aliquots from the reaction mixture.
-
To isolate the hydrate, remove the organic co-solvent under reduced pressure. If the hydrate is a solid, it may crystallize out from the aqueous solution, possibly upon cooling. The solid can then be collected by filtration. If it is an oil, it can be extracted with a suitable organic solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reversible equilibrium between Cyclooctanecarbaldehyde and its hydrate form.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Cyclooctanecarbaldehyde Hydrate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification techniques for Cyclooctanecarbaldehyde Hydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: After performing a bisulfite extraction, I am unable to regenerate the cyclooctanecarbaldehyde from the aqueous layer after basification.
A1: This issue can arise from several factors:
-
Incomplete Basification: The pH of the aqueous layer containing the bisulfite adduct must be sufficiently basic (typically pH > 10) to reverse the reaction and liberate the free aldehyde. Ensure you are using a strong base like sodium hydroxide and testing the pH with a reliable method.
-
Adduct Solubility: For highly non-polar aldehydes, the bisulfite adduct may not be fully soluble in the aqueous layer, leading to poor recovery.[1] If you observe a solid precipitate between the aqueous and organic layers during the extraction, this is likely the adduct.[1] In this case, filter the entire mixture to isolate the adduct before attempting regeneration.[1]
-
Decomposition: Prolonged exposure to strongly basic conditions can sometimes lead to aldehyde decomposition. Perform the basification and subsequent extraction relatively quickly.
Q2: My cyclooctanecarbaldehyde is decomposing on the silica gel column during chromatography.
A2: Aldehyde decomposition on silica gel is a known issue, often due to the acidic nature of standard silica gel.[2] Here are some troubleshooting steps:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solution of triethylamine in your mobile phase, followed by flushing with the mobile phase alone until the eluent is neutral.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Deactivated Silica: You can also use silica gel that has been "deactivated" with water. The amount of water added can be varied to adjust the activity of the silica.
-
Alternative Purification Method: If decomposition persists, bisulfite extraction is a milder alternative for purifying aldehydes that avoids solid stationary phases.[3][4]
Q3: The purity of my this compound is not improving after recrystallization.
A3: If recrystallization is not effective, it could be due to:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.
-
Co-crystallization of Impurities: Some impurities may have very similar structures to the desired compound, leading to their incorporation into the crystal lattice. In such cases, a different purification technique like column chromatography or bisulfite extraction may be necessary to separate them.
-
Oiling Out: The compound may be melting before it dissolves, or precipitating as an oil rather than crystals. This can be addressed by using a larger volume of solvent, a lower boiling point solvent, or a different solvent system altogether.
Frequently Asked Questions (FAQs)
What are the common impurities found in crude cyclooctanecarbaldehyde?
Common impurities can include:
-
Cyclooctanecarboxylic acid: The corresponding carboxylic acid is a frequent impurity due to the oxidation of the aldehyde.[2]
-
Unreacted starting materials: Depending on the synthetic route, these may be present.
-
Byproducts from the synthesis: These will be specific to the reaction used to prepare the aldehyde.
How stable is this compound and how should it be stored?
Aldehydes, in general, are susceptible to oxidation by air.[2] The hydrate form is often more stable than the anhydrous aldehyde. For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature to minimize degradation.
Can I use column chromatography to purify this compound?
Yes, column chromatography can be used, but with caution. As mentioned in the troubleshooting guide, aldehydes can be sensitive to the acidic nature of silica gel.[2] It is advisable to use neutralized silica gel or an alternative stationary phase. The choice of eluent is also critical; a low polarity solvent system, such as a mixture of hexane and diethyl ether or ethyl acetate, is typically effective.[2]
What is the principle behind bisulfite extraction for aldehyde purification?
Bisulfite extraction relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[5] This adduct can be separated from water-insoluble impurities by liquid-liquid extraction.[3][5] The aldehyde can then be regenerated from the aqueous layer by adding a base.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound using different techniques.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization | 85 | 95 | 70 |
| Column Chromatography (Standard Silica) | 85 | 92 | 60 |
| Column Chromatography (Neutralized Silica) | 85 | 98 | 75 |
| Bisulfite Extraction | 85 | >99 | 85 |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Extraction
-
Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol or THF.[5]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the dissolved aldehyde and stir vigorously for 30-60 minutes.[3]
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture. Transfer to a separatory funnel and shake. The unreacted organic impurities will be in the organic layer, while the bisulfite adduct of the aldehyde will be in the aqueous layer.[5] Separate the layers.
-
Regeneration of Aldehyde: To the aqueous layer containing the adduct, add a fresh portion of the organic extraction solvent. While stirring, slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (pH > 10).[1]
-
Isolation of Pure Aldehyde: The aldehyde will be liberated from the adduct and will move into the organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified Cyclooctanecarbaldehyde.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of neutralized silica gel in the chosen mobile phase (e.g., 97:3 hexane:diethyl ether).[2]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase. The less polar aldehyde will travel down the column faster than more polar impurities like the corresponding carboxylic acid.[2]
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or GC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Bisulfite Extraction Purification.
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Flowchart for Purification Method Selection.
References
Troubleshooting guide for failed reactions with Cyclooctanecarbaldehyde hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctanecarbaldehyde Hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Cyclooctanecarbaldehyde and this compound?
Cyclooctanecarbaldehyde is an aldehyde with the chemical formula C9H16O. The hydrate form is a geminal diol that results from the addition of a water molecule to the carbonyl group of the aldehyde. This equilibrium between the aldehyde and its hydrate is a common characteristic of aldehydes, particularly in the presence of water. For many reactions, the hydrate can be used directly as it is in equilibrium with the aldehyde form under various reaction conditions.
Q2: How does the hydrate form affect the reactivity of the aldehyde?
The presence of the hydrate can influence the effective concentration of the free aldehyde available for reaction. However, since the hydration is a reversible process, the equilibrium can shift towards the aldehyde as it is consumed in a reaction, according to Le Châtelier's principle. For certain reactions, such as the Wittig reaction, studies have shown that aldehyde hydrates can be used directly, even in aqueous media, without a significant negative impact on the reaction outcome.
Q3: How should I store this compound?
It is recommended to store this compound in a cool, dry place away from sources of ignition. As with many aldehydes, it may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container is advisable.
Physical and Chemical Properties
Below is a table summarizing the key physical and chemical properties of Cyclooctanecarbaldehyde.[1]
| Property | Value |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless liquid (for the aldehyde form) |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Expected to be soluble in common organic solvents. The hydrate form will have some water solubility. |
Troubleshooting Failed Reactions
General Troubleshooting Workflow
This workflow provides a general approach to troubleshooting failed reactions involving this compound.
Caption: A general workflow for troubleshooting failed reactions.
Reaction-Specific Troubleshooting Guides
Wittig Reaction
Issue: Low or no yield of the desired alkene when reacting this compound with a phosphonium ylide.
| Possible Cause | Suggested Solution |
| Inactive Ylide | The ylide is unstable and decomposed. Prepare the ylide fresh just before use. Ensure anhydrous conditions during ylide formation, as Grignard or organolithium bases are quenched by water. |
| Unfavorable Aldehyde-Hydrate Equilibrium | While hydrates can often be used directly, the equilibrium may not favor the aldehyde form sufficiently under your specific conditions. Consider removing water from the reaction mixture using a Dean-Stark trap or by adding a drying agent if compatible with the reaction conditions. Alternatively, pre-drying the this compound may be necessary. |
| Steric Hindrance | The cyclooctyl group may present some steric hindrance. A longer reaction time or a slight increase in temperature may be required. However, be cautious as this can also lead to side reactions. |
| Incorrect Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the ylide. Tetrahydrofuran (THF) or diethyl ether are commonly used for Wittig reactions. For stabilized ylides, a one-pot aqueous Wittig reaction using a saturated sodium bicarbonate solution can be effective and may be advantageous when starting with the hydrate. |
| Base Incompatibility | The base used to generate the ylide might be reacting with the aldehyde (e.g., causing self-condensation). Add the aldehyde to the pre-formed ylide slowly at a low temperature. |
Experimental Protocol: General Wittig Reaction with an Aldehyde
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place the phosphonium salt. Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a colored solution (often orange or deep red) indicates ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve the Cyclooctanecarbaldehyde (or its hydrate) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Caption: The key steps of the Wittig reaction.
Grignard Reaction
Issue: Low yield of the expected alcohol when reacting this compound with a Grignard reagent.
| Possible Cause | Suggested Solution |
| Grignard Reagent Quenching | Grignard reagents are strong bases and will be quenched by the water in the hydrate and any residual water in the solvent or on the glassware. It is crucial to use the anhydrous form of the aldehyde or to rigorously dry the hydrate before use. All glassware must be flame-dried, and anhydrous solvents must be used. |
| Enolization of the Aldehyde | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to an enolate and reducing the amount of desired nucleophilic addition. To minimize this, add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or -78 °C). |
| Steric Hindrance | A bulky Grignard reagent may have difficulty attacking the carbonyl carbon. Consider using a less hindered Grignard reagent if possible. Longer reaction times or a higher temperature (after the initial addition) may be necessary, but this can also increase side reactions. |
| Side Reactions | Grignard reagents can reduce some aldehydes to the corresponding alcohol. This is more common with bulky Grignard reagents. |
Experimental Protocol: General Grignard Reaction with an Aldehyde
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Reaction: Place the anhydrous Cyclooctanecarbaldehyde in the flask and dissolve it in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Add the Grignard reagent dropwise from the dropping funnel.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.
Caption: The process of a Grignard reaction with an aldehyde.
Aldol Condensation
Issue: A complex mixture of products or low yield of the desired β-hydroxy aldehyde or α,β-unsaturated aldehyde.
| Possible Cause | Suggested Solution |
| Self-Condensation | Cyclooctanecarbaldehyde can react with itself (self-condensation) leading to a mixture of products.[2][3][4] To favor a crossed-aldol reaction, use a reaction partner that cannot enolize (e.g., benzaldehyde) or is significantly more reactive. Alternatively, slowly add the Cyclooctanecarbaldehyde to a solution of the other carbonyl compound and the base. |
| Multiple Enolization Sites | If the reaction partner has multiple acidic α-protons, a mixture of enolates can form, leading to different products. Use a directed aldol approach, such as pre-forming a specific enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). |
| Reaction Reversibility | The aldol addition is often reversible. To drive the reaction forward, especially towards the condensation product, heating the reaction mixture may be necessary. |
| Incorrect Base/Acid Concentration | The concentration of the acid or base catalyst is crucial. Too high a concentration can lead to side reactions, while too low a concentration will result in a slow or incomplete reaction. Titrate the catalyst carefully. |
Experimental Protocol: General Base-Catalyzed Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compounds in a suitable solvent, such as ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For the condensation product, gentle heating may be required.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). If a solid precipitate forms, it can be collected by filtration and washed with cold water and ethanol. If the product is an oil, extract it with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate. The product can then be purified by recrystallization or column chromatography.
Caption: The pathway of an Aldol Condensation reaction.
References
Technical Support Center: Optimization of Reaction Parameters for Cyclooctanecarbaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction parameters for the synthesis and subsequent hydration of cyclooctanecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclooctanecarbaldehyde?
A1: The two main synthetic routes to cyclooctanecarbaldehyde are the oxidation of cyclooctylmethanol and the hydroformylation of cyclooctene. The choice of method often depends on the available starting materials, required scale, and safety considerations.
Q2: How is cyclooctanecarbaldehyde hydrate formed from the aldehyde?
A2: this compound, a geminal diol, is formed through the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This is a reversible equilibrium reaction that can be catalyzed by either acid or base.[1][2][3][4][5][6]
Q3: How can I monitor the formation of this compound?
A3: The formation and quantification of the hydrate can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] In 1H NMR, the aldehydic proton signal will decrease, and new signals corresponding to the gem-diol protons will appear. The equilibrium constant can be determined by integrating the signals of the aldehyde and the hydrate.[7][8][9]
Q4: Is the hydrate of cyclooctanecarbaldehyde stable?
A4: The stability of aldehyde hydrates is highly dependent on the structure of the aldehyde. While some aldehyde hydrates can be isolated, many exist only in equilibrium with the aldehyde in aqueous solutions.[6] The equilibrium can be shifted by altering the reaction conditions, such as temperature and water concentration.
Experimental Protocols
Protocol 1: Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation of Cyclooctylmethanol
This protocol is a mild and efficient method for the oxidation of primary alcohols to aldehydes.[10][11][12][13]
Materials:
-
Cyclooctylmethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve oxalyl chloride (2 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (3 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of cyclooctylmethanol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5-6 equivalents) dropwise to the mixture. The reaction is typically exothermic.
-
After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclooctanecarbaldehyde.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Cyclooctanecarbaldehyde via Dess-Martin Periodinane (DMP) Oxidation of Cyclooctylmethanol
This method offers a mild alternative to chromium-based oxidants and is performed under neutral conditions.[14][15][16][17][18]
Materials:
-
Cyclooctylmethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
Procedure:
-
Dissolve cyclooctylmethanol (1 equivalent) in DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate to reduce the excess DMP.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclooctanecarbaldehyde by vacuum distillation.
Protocol 3: Formation of this compound
This protocol describes the general procedure for the acid or base-catalyzed hydration of cyclooctanecarbaldehyde.
Materials:
-
Cyclooctanecarbaldehyde
-
Deionized water
-
Catalyst (e.g., catalytic amount of HCl or NaOH)
-
NMR tube
Procedure:
-
Place a known amount of purified cyclooctanecarbaldehyde into an NMR tube.
-
Add a measured volume of D2O (for NMR analysis).
-
To catalyze the reaction, add a drop of a dilute solution of DCl in D2O (for acid catalysis) or NaOD in D2O (for base catalysis).
-
Shake the NMR tube to ensure mixing.
-
Acquire 1H NMR spectra at different time intervals to monitor the establishment of the equilibrium between the aldehyde and the hydrate.
Data Presentation
Table 1: Optimization of Cyclooctanecarbaldehyde Synthesis via Oxidation
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidant | Oxalyl chloride/DMSO | Dess-Martin Periodinane |
| Stoichiometry | 1 eq. Alcohol, 2 eq. (COCl)2, 3 eq. DMSO, 5-6 eq. Et3N | 1 eq. Alcohol, 1.1-1.5 eq. DMP |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-4 hours |
| Work-up | Aqueous work-up with acid and base washes | Quenching with NaHCO3 and Na2S2O3 |
| Yield | Generally high (>90%) | Generally high (>90%) |
| Advantages | Cost-effective reagents | Mild conditions, neutral pH, simple work-up[16] |
| Disadvantages | Requires low temperatures, produces malodorous byproducts | Reagent is expensive and potentially explosive[18] |
Table 2: Influence of Parameters on this compound Formation
| Parameter | Effect on Hydrate Formation | Rationale |
| Water Concentration | Increased water concentration shifts the equilibrium towards the hydrate. | Le Chatelier's Principle. |
| Temperature | The effect is aldehyde-specific, but often, lower temperatures favor hydrate formation. | Hydration is often an exothermic process. |
| pH (Catalyst) | Both acid and base catalyze the reaction, accelerating the attainment of equilibrium.[1][2][3][4][5] | Acid protonates the carbonyl oxygen, increasing its electrophilicity. Base (hydroxide) is a stronger nucleophile than water.[1][2][3][4][5] |
| Solvent | Aprotic organic solvents will shift the equilibrium towards the aldehyde. | Reduces the concentration of water available for reaction. |
Troubleshooting Guides
Synthesis of Cyclooctanecarbaldehyde
Issue 1: Low or No Product Yield in Swern Oxidation
-
Possible Cause: Moisture in the reaction.
-
Solution: Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Possible Cause: Reagents added in the wrong order or at the wrong temperature.
-
Solution: Follow the protocol carefully, ensuring the alcohol is added after the formation of the active oxidant at -78 °C.
-
-
Possible Cause: Decomposition of the active oxidant.
-
Solution: Maintain the temperature at -78 °C during the addition of reagents. Do not allow the reaction to warm up prematurely.
-
Issue 2: Difficult Work-up and Purification in Dess-Martin Oxidation
-
Possible Cause: Incomplete quenching of the reaction.
-
Solution: Use a sufficient amount of sodium thiosulfate and sodium bicarbonate solution and stir vigorously to ensure all DMP and its byproducts are consumed.
-
-
Possible Cause: Byproducts are co-eluting with the product during chromatography.
Issue 3: Catalyst Deactivation in Hydroformylation of Cyclooctene
-
Possible Cause: Presence of impurities in the substrate or syngas.
-
Solution: Purify the cyclooctene and use high-purity carbon monoxide and hydrogen.
-
-
Possible Cause: Formation of inactive rhodium clusters.[22]
Formation of this compound
Issue 1: Equilibrium is Not Reached or is Reached Too Slowly
-
Possible Cause: Lack of a catalyst.
-
Possible Cause: Insufficient mixing.
-
Solution: Ensure the aqueous and organic phases (if present) are adequately mixed to facilitate the reaction at the interface.
-
Issue 2: Inaccurate Quantification of Hydrate by NMR
-
Possible Cause: Overlapping signals in the NMR spectrum.
-
Solution: Use a higher field NMR spectrometer for better signal resolution. 2D NMR techniques like COSY or HSQC can also help in assigning the signals correctly.
-
-
Possible Cause: The equilibrium is shifting during the measurement.
-
Solution: Ensure the sample has reached equilibrium before acquiring the final spectrum for quantification. This can be checked by taking spectra at different time points until no further change is observed.
-
Visualizations
Caption: Synthetic routes to Cyclooctanecarbaldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. scribd.com [scribd.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. echemi.com [echemi.com]
- 22. technology.matthey.com [technology.matthey.com]
- 23. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 24. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
Identifying and minimizing side products in Cyclooctanecarbaldehyde hydrate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclooctanecarbaldehyde hydrate. Our focus is on identifying and minimizing side products during its synthesis, which is commonly achieved through the hydroformylation of cyclooctene followed by hydration.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing cyclooctanecarbaldehyde?
The most common industrial method for synthesizing cyclooctanecarbaldehyde is the hydroformylation of cyclooctene.[1][2][3] This process, also known as the "oxo reaction," involves the reaction of cyclooctene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt.[3]
Q2: How is this compound formed?
This compound is formed by the addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reaction is typically a reversible equilibrium. The hydrate can be the desired product in some applications, or it can be an intermediate that is converted back to the aldehyde. The amount of hydrate present depends on the water content of the reaction mixture and the isolation process.
Q3: What are the most common side products in the synthesis of cyclooctanecarbaldehyde?
During the hydroformylation of cyclooctene, several side products can form. The most common include:
-
Cyclooctane: Formed by the hydrogenation of the cyclooctene starting material.
-
Cyclooctylmethanol: Formed by the further hydrogenation of the desired cyclooctanecarbaldehyde product.
-
Aldol condensation products: High molecular weight products formed from the self-condensation of cyclooctanecarbaldehyde, especially at higher temperatures or in the presence of basic impurities.
Q4: How can I minimize the formation of cyclooctane?
Minimizing the formation of cyclooctane involves optimizing the reaction conditions to favor hydroformylation over hydrogenation. Key parameters to control include:
-
H₂/CO ratio: A lower hydrogen to carbon monoxide ratio generally disfavors the hydrogenation side reaction.
-
Temperature: Higher temperatures can sometimes favor hydrogenation. Operating at the optimal temperature for the chosen catalyst is crucial.
-
Catalyst selection: The choice of catalyst and ligands can significantly influence the selectivity towards hydroformylation.
Q5: What strategies can be employed to reduce the amount of cyclooctylmethanol in my product?
Reducing the formation of cyclooctylmethanol involves preventing the over-hydrogenation of the product aldehyde. This can be achieved by:
-
Controlling reaction time: Stopping the reaction once the starting material is consumed can prevent further reduction of the product.
-
Optimizing H₂ partial pressure: Similar to minimizing cyclooctane formation, a lower hydrogen pressure can reduce the rate of aldehyde hydrogenation.
-
Catalyst deactivation: In some continuous processes, controlled deactivation of the catalyst at the reactor outlet can prevent post-reaction hydrogenation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of cyclooctanecarbaldehyde and its hydrate.
Issue 1: Low Yield of Cyclooctanecarbaldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Catalyst Activity | - Verify the source and purity of the catalyst and ligands.- Ensure proper activation of the catalyst precursor. | Increased reaction rate and conversion of cyclooctene. |
| Suboptimal Reaction Conditions | - Optimize temperature and pressure. Lower temperatures may require longer reaction times but can improve selectivity.- Adjust the H₂/CO ratio. A 1:1 ratio is a common starting point.[4] | Improved yield of the desired aldehyde. |
| Presence of Inhibitors | - Ensure the purity of cyclooctene and synthesis gas. Sulfur compounds and other impurities can poison the catalyst. | Restoration of catalyst activity and improved reaction performance. |
Issue 2: High Levels of Cyclooctane Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High H₂/CO Ratio | - Decrease the partial pressure of hydrogen relative to carbon monoxide. | Reduced hydrogenation of cyclooctene to cyclooctane. |
| Elevated Reaction Temperature | - Lower the reaction temperature in increments of 5-10°C. | Increased selectivity towards hydroformylation. |
| Inappropriate Catalyst System | - Screen different catalyst/ligand combinations. Some ligands promote higher selectivity to aldehydes. | Identification of a more selective catalyst system for the desired transformation. |
Issue 3: Significant Formation of Cyclooctylmethanol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Time Too Long | - Monitor the reaction progress by GC or other suitable analytical methods and stop the reaction upon complete consumption of cyclooctene. | Minimized over-reduction of the product aldehyde. |
| High Hydrogen Pressure | - Reduce the hydrogen partial pressure, especially towards the end of the reaction. | Decreased rate of aldehyde hydrogenation. |
| High Reaction Temperature | - Lowering the temperature can disfavor the hydrogenation of the aldehyde. | Improved selectivity for cyclooctanecarbaldehyde. |
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of Cyclooctene
A representative laboratory-scale procedure.
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a suitable solvent (e.g., toluene).
-
Reactor Sealing and Purging: Seal the reactor and purge several times with synthesis gas (H₂/CO).
-
Reactant Addition: Add the cyclooctene substrate to the reactor.
-
Reaction Conditions: Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20-50 bar) and heat to the target temperature (e.g., 80-120°C).
-
Reaction Monitoring: Maintain the reaction under constant stirring and monitor the consumption of cyclooctene and the formation of cyclooctanecarbaldehyde by periodic sampling and analysis (e.g., GC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can then be purified by distillation or chromatography.
Protocol 2: Formation and Isolation of this compound
-
Hydration: To the crude or purified cyclooctanecarbaldehyde, add a controlled amount of water. The mixture can be stirred at room temperature to facilitate the formation of the hydrate.
-
Isolation: If the hydrate crystallizes, it can be isolated by filtration. If it remains in solution, the solvent and any excess water may need to be removed under reduced pressure. The extent of hydrate formation can be monitored by NMR spectroscopy.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for Cyclooctanecarbaldehyde synthesis.
References
- 1. Kinetics of cyclooctene hydroformylation for continuous homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of cyclooctene hydroformylation for continuous homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]
- 4. researchgate.net [researchgate.net]
Key considerations for scaling up the synthesis of Cyclooctanecarbaldehyde hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclooctanecarbaldehyde and its hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclooctanecarbaldehyde?
A1: The most prevalent and scalable method for the synthesis of Cyclooctanecarbaldehyde is the oxidation of the corresponding primary alcohol, Cyclooctanemethanol. Mild and selective oxidation methods like Swern oxidation and TEMPO-catalyzed oxidation are often preferred to minimize over-oxidation to the carboxylic acid.
Q2: How is Cyclooctanecarbaldehyde hydrate formed?
A2: Like many aldehydes, Cyclooctanecarbaldehyde can form a hydrate (a gem-diol) in the presence of water.[1] This is typically an equilibrium process. The hydrate can be intentionally formed by treating the aldehyde with water, often with acid or base catalysis to accelerate the equilibration. The stability of the hydrate is influenced by factors such as temperature and the presence of other reagents.
Q3: What are the main impurities to expect in the synthesis of Cyclooctanecarbaldehyde?
A3: Common impurities include unreacted Cyclooctanemethanol, the over-oxidation product Cyclooctanecarboxylic acid, and byproducts from the specific oxidation reagent used (e.g., dimethyl sulfide from Swern oxidation). Aldol condensation products may also form if the reaction conditions are not carefully controlled.
Q4: How can I purify crude Cyclooctanecarbaldehyde?
A4: Purification can be achieved through several methods. A common technique involves washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities like Cyclooctanecarboxylic acid. Distillation under reduced pressure is effective for separating the aldehyde from less volatile impurities. Another method is the formation of a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.
Q5: Is Cyclooctanecarbaldehyde prone to decomposition?
A5: Aldehydes can be sensitive to air oxidation, leading to the formation of carboxylic acids. It is advisable to store purified Cyclooctanecarbaldehyde under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield of Cyclooctanecarbaldehyde in Swern Oxidation
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred efficiently at the recommended low temperature (-78 °C) for the specified duration. - Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material. |
| Side reactions | - Maintain a strict low-temperature profile throughout the addition of reagents to prevent side reactions. - Use a less hindered base, such as diisopropylethylamine (DIPEA), if epimerization at a chiral center is a concern.[2] |
| Decomposition of product during workup | - Perform the aqueous workup at low temperatures. - Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Loss during extraction | - Ensure complete extraction by using an adequate volume of an appropriate organic solvent. - Perform multiple extractions to maximize recovery. |
Issue 2: Presence of Cyclooctanecarboxylic Acid Impurity
| Possible Cause | Suggested Solution |
| Over-oxidation during synthesis | - Choose a milder oxidizing agent if using a strong one. - Ensure precise control of stoichiometry; avoid using an excess of the oxidizing agent. - For TEMPO-based oxidations, ensure the reaction is not left for an extended period after completion. |
| Air oxidation during workup or storage | - Perform the workup and subsequent handling of the product under an inert atmosphere. - Store the purified aldehyde under nitrogen or argon at a low temperature. |
| Inefficient purification | - Wash the crude product thoroughly with a saturated solution of sodium bicarbonate to remove the acidic impurity. - If distillation is used, ensure the fractionating column is efficient enough to separate the aldehyde from the slightly higher boiling carboxylic acid. |
Issue 3: Difficulty in Isolating this compound
| Possible Cause | Suggested Solution |
| Equilibrium favors the aldehyde | - Increase the concentration of water in the reaction mixture. - Use a co-solvent system that favors hydrate formation. - Consider acid or base catalysis to accelerate the equilibration towards the hydrate. |
| Hydrate is unstable under isolation conditions | - Avoid high temperatures during solvent removal. - If the hydrate is a solid, attempt to crystallize it directly from an aqueous solvent mixture at low temperature. - Characterize the product in solution (e.g., by NMR in a wet solvent) if isolation proves difficult. |
Experimental Protocols
Protocol 1: Synthesis of Cyclooctanecarbaldehyde via Swern Oxidation
This protocol is a representative procedure for the laboratory-scale synthesis of Cyclooctanecarbaldehyde.
Materials:
-
Cyclooctanemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of Cyclooctanemethanol (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, ensuring the temperature does not exceed -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by vacuum distillation to afford Cyclooctanecarbaldehyde.
Quantitative Data (Illustrative):
| Parameter | Value |
| Scale | 10 g of Cyclooctanemethanol |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Reaction Time | ~3 hours |
| Temperature | -78 °C to room temperature |
Protocol 2: Formation of this compound
This protocol describes a general method for the formation of the hydrate.
Materials:
-
Cyclooctanecarbaldehyde
-
Deionized water
-
A catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., sodium carbonate) (optional)
Procedure:
-
In a flask, combine Cyclooctanecarbaldehyde (1.0 eq) and deionized water (10-20 eq).
-
If desired, add a catalytic amount of a mild acid or base to facilitate the reaction.
-
Stir the mixture vigorously at room temperature. The formation of the hydrate can be monitored by NMR spectroscopy by observing the disappearance of the aldehydic proton signal and the appearance of the gem-diol proton signals.
-
If the hydrate is a solid, it may precipitate from the solution. The solid can be isolated by filtration, washed with cold water, and dried under a gentle stream of nitrogen. If it is an oil or remains in solution, it can be used as an aqueous solution or extracted into a suitable organic solvent.
Visualizations
Caption: Experimental workflow for the synthesis and hydration of Cyclooctanecarbaldehyde.
Caption: Troubleshooting decision tree for low yield in Cyclooctanecarbaldehyde synthesis.
References
Characterization and removal of common impurities from Cyclooctanecarbaldehyde hydrate
Technical Support Center: Cyclooctanecarbaldehyde Hydrate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically arise from side reactions during synthesis or degradation upon storage. These can include:
-
Cyclooctanecarboxylic Acid: Formed by the oxidation of the aldehyde group.[1][2]
-
Aldol Condensation Products: Resulting from the self-condensation of the aldehyde, particularly under basic conditions.[3][4]
-
Unreacted Starting Materials: Depending on the synthetic route, these may persist in the final product.
-
Residual Solvents: Solvents used during synthesis or purification may be present.
Q2: How can I identify and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization with agents like PFBHA can improve the detection of aldehydes.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. UV detection is commonly used, often after derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance sensitivity.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities and determine their concentration relative to the main compound.[11][12]
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature and concentration of the impurities:
-
Recrystallization: An effective technique for removing small amounts of impurities from solid compounds. The selection of an appropriate solvent system is crucial.[13][14]
-
Sodium Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form crystalline adducts, which can be separated by filtration and then hydrolyzed back to the pure aldehyde.[15][16]
-
Column Chromatography: Useful for separating impurities with different polarities from the desired product.
Troubleshooting Guides
Impurity Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak separation in HPLC. | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient. Try a different column stationary phase (e.g., C18, Phenyl-Hexyl).[9] |
| Low sensitivity for aldehyde impurities in GC-MS. | Aldehydes may have poor volatility or thermal stability. | Derivatize the sample with an agent like PFBHA to create more volatile and stable derivatives.[6] |
| Broad or overlapping peaks in NMR spectrum. | Sample contains a complex mixture of impurities or is degrading. | Purify the sample using a preliminary technique like column chromatography before NMR analysis. Ensure the sample is stored properly to prevent degradation. |
| Inconsistent quantification results. | Incomplete derivatization or sample degradation during analysis. | Ensure complete derivatization by optimizing reaction time and temperature. Use an internal standard for more accurate quantification. |
Impurity Removal
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after recrystallization. | The compound is too soluble in the chosen solvent, or too much solvent was used. | Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Use the minimum amount of hot solvent necessary to dissolve the compound.[13] |
| Oiling out during recrystallization. | The melting point of the compound is lower than the boiling point of the solvent, or the impurity concentration is too high. | Use a lower-boiling point solvent or a solvent mixture. If impurity levels are high, consider a preliminary purification step like column chromatography. |
| Incomplete removal of carboxylic acid impurity. | The carboxylic acid has similar solubility to the product. | Wash the crude product with a dilute sodium bicarbonate solution to extract the acidic impurity before recrystallization. |
| Aldehyde does not precipitate as a bisulfite adduct. | The equilibrium for adduct formation is unfavorable in the chosen conditions. | Use a saturated solution of sodium bisulfite. The addition of a co-solvent like ethanol may help precipitate the adduct.[15] |
Quantitative Data Summary
The following tables provide representative data for the characterization and removal of common impurities.
Table 1: Impurity Profile of Crude this compound by GC-MS
| Impurity | Retention Time (min) | Abundance (%) |
| Cyclooctanecarbaldehyde | 12.5 | 95.2 |
| Cyclooctanecarboxylic Acid | 14.2 | 2.1 |
| Aldol Adduct | 18.7 | 1.5 |
| Unidentified Impurity | 10.3 | 1.2 |
Table 2: Purity of this compound Before and After Purification
| Purification Method | Purity Before (%) | Purity After (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 95.2 | 99.1 | 85 |
| Sodium Bisulfite Adduct Formation | 95.2 | 99.8 | 78 |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) | 95.2 | 98.5 | 90 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Impurities
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Derivatization (Optional but Recommended): Add 50 µL of PFBHA solution and 10 µL of pyridine. Heat at 60°C for 1 hour.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
-
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair where the hydrate has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, isopropanol).
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the Characterization of Impurities.
Caption: Decision Tree for Impurity Removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 8. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. epa.gov [epa.gov]
- 11. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Purification [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the isolation and purification of Cyclooctanecarbaldehyde hydrate
Welcome to the technical support center for the isolation and purification of Cyclooctanecarbaldehyde Hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Troubleshooting Guides
Effectively isolating and purifying this compound requires careful attention to potential side reactions and impurities. The following tables outline common problems, their potential causes, and recommended solutions.
Table 1: Troubleshooting Poor Yield or Product Loss
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no precipitation of the hydrate | - Insufficient water in the reaction mixture.- Temperature is too high, favoring the aldehyde form. | - Ensure adequate water is present to drive the equilibrium towards the hydrate.[1][2]- Cool the reaction mixture to facilitate precipitation. |
| Product loss during washing steps | - The hydrate has some solubility in the washing solvent.- Premature decomposition of the hydrate back to the aldehyde. | - Use ice-cold washing solvents to minimize solubility.- Ensure washing solutions are neutral or slightly acidic to maintain hydrate stability.[1][2] |
| Decomposition during drying | - Excessive heat or prolonged vacuum can shift the equilibrium back to the volatile aldehyde. | - Dry the hydrate at room temperature under a gentle stream of inert gas or in a desiccator.- Avoid aggressive drying methods. |
Table 2: Troubleshooting Product Impurities
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of Cyclooctanecarboxylic acid | - Autoxidation of the aldehyde by atmospheric oxygen.[3] | - Perform the reaction and purification under an inert atmosphere (e.g., Nitrogen or Argon).- Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities.[3] |
| Presence of Cyclooctylmethanol | - Over-reduction during synthesis or disproportionation reaction. | - Re-oxidize the impurity if possible, or purify via chromatography.- For future syntheses, use a milder reducing agent if applicable. |
| Aldol condensation byproducts | - Basic conditions promoting self-condensation of the aldehyde.[3] | - Maintain a neutral or slightly acidic pH during the reaction and work-up.- Purify via column chromatography. |
| Residual starting materials or catalysts | - Incomplete reaction or insufficient purification. | - Optimize reaction time and temperature.- Employ appropriate extraction or chromatographic purification steps. |
Frequently Asked Questions (FAQs)
Q1: My this compound appears oily and does not solidify. What should I do?
A1: This could be due to impurities preventing crystallization or the presence of excess water. Try adding a small seed crystal of the pure hydrate to induce crystallization. If that fails, dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate the hydrate by adding an anti-solvent or by cooling.
Q2: What is the best method to confirm the purity of my this compound?
A2: A combination of analytical techniques is recommended. 1H NMR spectroscopy can confirm the structure and the absence of the aldehyde proton signal (around 9-10 ppm). The presence of gem-diol protons can also be observed. Purity can be further assessed by HPLC or GC analysis, though care must be taken to avoid on-column decomposition.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, it can be challenging. Silica gel is acidic and can promote the dehydration of the hydrate back to the aldehyde.[4] If chromatography is necessary, consider using a deactivated silica or a different stationary phase like alumina. It is often more effective to purify the aldehyde first and then form the hydrate.
Q4: How can I regenerate the aldehyde from the purified hydrate?
A4: The formation of the hydrate is a reversible process.[1][2][5] To regenerate the aldehyde, you can heat the hydrate, which will drive off the water and shift the equilibrium back to the aldehyde.[6] This is best done in a system where the water can be removed, for example, by azeotropic distillation.
Q5: What is the bisulfite adduct formation and can it be used to purify Cyclooctanecarbaldehyde?
A5: The bisulfite addition reaction is a classic method for purifying aldehydes.[7][8][9] The aldehyde reacts with sodium bisulfite to form a solid adduct which can be filtered off from other organic impurities. The aldehyde can then be regenerated by treating the adduct with a base.[7][8] This is a highly effective method for removing non-aldehyde impurities.
Experimental Protocols
Protocol 1: Purification of Cyclooctanecarbaldehyde via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude Cyclooctanecarbaldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol.[8]
-
Adduct Formation: Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The mixture may warm up, and a white precipitate of the bisulfite adduct should form.[4]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid adduct and wash it with cold ethanol, followed by diethyl ether, to remove any remaining impurities.[10]
-
Regeneration: Suspend the washed adduct in water and add a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. This will regenerate the aldehyde.[8]
-
Extraction: Extract the purified aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified Cyclooctanecarbaldehyde.
Protocol 2: Formation and Isolation of this compound
-
Hydration: Dissolve the purified Cyclooctanecarbaldehyde in a minimal amount of a suitable solvent (e.g., tetrahydrofuran). Add an excess of distilled water with stirring.
-
Precipitation: Cool the mixture in an ice bath to induce precipitation of the hydrate. If no solid forms, try adding a seed crystal or gently scratching the inside of the flask with a glass rod.
-
Isolation: Collect the solid hydrate by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified hydrate crystals in a desiccator at room temperature. Avoid using high heat or a strong vacuum to prevent decomposition back to the aldehyde.
Visualizations
Caption: Experimental workflow for the purification of Cyclooctanecarbaldehyde and subsequent formation of its hydrate.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of Cyclooctanecarbaldehyde Hydrate and Other Cyclic Aldehyde Hydrates
For researchers, scientists, and drug development professionals, understanding the stability and reactivity of functional groups is paramount. This guide provides an objective comparison of cyclooctanecarbaldehyde hydrate with hydrates of other cyclic aldehydes, supported by available data and established chemical principles.
The hydration of an aldehyde to a geminal diol is a reversible equilibrium process influenced by both steric and electronic factors. The position of this equilibrium is described by the hydration equilibrium constant (Kh), where a larger Kh value indicates a greater preference for the hydrated form. While extensive experimental data for a direct, quantitative comparison of this compound with its smaller ring counterparts is limited in publicly accessible literature, we can infer their relative stabilities based on established principles of ring strain and steric hindrance.
Relative Stability of Cyclic Aldehyde Hydrates: A Quantitative Overview
The stability of a cyclic aldehyde hydrate is influenced by the strain of the parent cycloalkane ring. The conversion of a carbonyl group (sp2 hybridized) to a geminal diol (sp3 hybridized) involves a change in bond angles. This can either alleviate or exacerbate the inherent strain of the cycloalkane ring.
| Cyclic Aldehyde | Ring Size | Predicted Relative Hydrate Stability |
| Cyclopentanecarbaldehyde | 5 | Moderate |
| Cyclohexanecarbaldehyde | 6 | Lowest |
| Cycloheptanecarbaldehyde | 7 | Moderate to High |
| Cyclooctanecarbaldehyde | 8 | High |
Note: This table is based on qualitative predictions from I-strain theory. Experimental Kh values are required for a definitive quantitative comparison.
The chair conformation of cyclohexane provides an almost ideal staggered arrangement for substituents, making the sp2 carbonyl group relatively stable. Conversion to the sp3 hydrate introduces additional axial and equatorial substituents, potentially increasing steric interactions and thus disfavoring hydration. Conversely, medium-sized rings like cycloheptane and cyclooctane have greater conformational flexibility and are subject to transannular strain. The formation of the sp3 hydrate can, in some conformations, alleviate these unfavorable interactions, leading to a greater preference for the hydrated form compared to cyclohexanecarbaldehyde.
Experimental Protocols
The determination of hydration equilibrium constants is crucial for the quantitative comparison of aldehyde hydrate stability. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful technique for this purpose.
Key Experimental Protocol: Determination of Hydration Equilibrium Constant (Kh) by 1H NMR Spectroscopy
This protocol outlines the general procedure for determining the Kh of a cyclic aldehyde.
Objective: To quantify the equilibrium between the aldehyde and its hydrate in an aqueous solution.
Materials:
-
Cyclic aldehyde (e.g., cyclooctanecarbaldehyde)
-
Deuterated water (D2O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
A solution of the cyclic aldehyde in D2O is prepared at a known concentration.
-
The solution is transferred to an NMR tube.
-
The sample is allowed to equilibrate at a constant temperature within the NMR spectrometer.
-
A 1H NMR spectrum is acquired.
-
The signals corresponding to the aldehydic proton of the free aldehyde and the methine proton of the geminal diol (hydrate) are identified. These signals will have distinct chemical shifts.
-
The integrals of these respective signals are carefully measured.
-
The hydration equilibrium constant (Kh) is calculated using the following equation:
Kh = [Hydrate] / [Aldehyde]
where the concentrations are proportional to the integral values of their respective characteristic protons.
Data Analysis: The experiment should be repeated at different temperatures to investigate the thermodynamic parameters (ΔH° and ΔS°) of the hydration reaction.
Visualizing Reaction Equilibria and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Aldehyde-Hydrate Equilibrium
Caption: NMR-based Kh Determination Workflow
Structural Validation of Small Organic Hydrates: A Comparative Guide to Key Analytical Techniques
Introduction
The precise determination of the three-dimensional structure of a chemical compound is fundamental in drug discovery and development. For a molecule like cyclooctanecarbaldehyde hydrate, understanding its atomic arrangement, including the position of water molecules of hydration, is crucial for predicting its physicochemical properties and biological activity. While specific crystallographic data for this compound is not publicly available, this guide provides a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques, using a representative small organic hydrate as a model.[1][2] This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate methods for structural validation.
Comparison of Key Structural Validation Techniques
The structural elucidation of a novel compound typically involves a combination of spectroscopic and analytical methods.[3] The choice of technique depends on the nature of the sample, the information required, and the stage of the research. The following table compares the capabilities of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[2][4] | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and solution-state conformation.[5][6][7] | Molecular weight and elemental composition.[3][8] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[9] | Soluble sample in a deuterated solvent (mg scale).[10] | Small amount of sample (µg to ng scale), can be in solid, liquid, or gas phase.[10] |
| Resolution | Atomic resolution, providing precise atomic coordinates.[11] | Provides information about through-bond and through-space atomic interactions.[12] | Provides mass-to-charge ratio of the molecular ion and its fragments.[13][14] |
| Strengths | Considered the "gold standard" for absolute structure determination.[15] Provides detailed information on intermolecular interactions, such as hydrogen bonding.[16] | Non-destructive technique that provides data on the molecule's structure and dynamics in solution.[10] | High sensitivity and accuracy for determining molecular weight and formula.[17] |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state.[15] | Can be limited by the molecular weight of the compound. Interpretation of complex spectra can be challenging.[10][12] | Does not directly provide 3D structural information.[3] |
Experimental Protocols
Detailed and accurate experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the key techniques discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the steps for determining the structure of a small organic hydrate from a single crystal.
Objective: To obtain the precise three-dimensional atomic arrangement of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically with dimensions of 0.1-0.4 mm).[9] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations.[1]
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a molybdenum or copper source).[18]
-
Rotate the crystal and collect the diffraction pattern on a detector.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[9]
-
-
Structure Validation: Use software tools to validate the final structure for geometric consistency and agreement with the diffraction data.
NMR Spectroscopy (¹H and ¹³C)
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for structural elucidation.
Objective: To determine the connectivity and chemical environment of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the spectra to determine chemical shifts, integration (for ¹H), and coupling constants.
-
Use this information to deduce the molecular structure.[19]
-
Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight of a compound.
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Ionization: Introduce the sample into the mass spectrometer, where it is ionized (e.g., by electron ionization - EI).[13][14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[3][8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[8]
-
Data Analysis: Identify the molecular ion peak (M+) to determine the molecular weight of the compound.[8]
Illustrative Data Presentation
The following tables represent typical data obtained from each technique for a hypothetical small organic hydrate.
Table 1: Representative Crystal Data and Structure Refinement for a Small Organic Hydrate
| Parameter | Value |
| Empirical formula | C₉H₁₈O₂ |
| Formula weight | 158.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 105.34(3)°c = 16.789(7) Å, γ = 90° |
| Volume | 889.1(6) ų |
| Z | 4 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
Table 2: Representative ¹H and ¹³C NMR Data
| ¹H Chemical Shift (ppm) | Multiplicity | Integration | Assignment | ¹³C Chemical Shift (ppm) | Assignment |
| 9.75 | s | 1H | -CHO | 202.5 | C=O |
| 4.50 | t | 1H | -CH(OH)₂ | 95.3 | -CH(OH)₂ |
| 3.40 | br s | 2H | -OH | 35.1 | Cyclooctyl CH |
| 1.50-1.80 | m | 14H | Cyclooctyl CH₂ | 27.2 | Cyclooctyl CH₂ |
| 25.8 | Cyclooctyl CH₂ | ||||
| 24.9 | Cyclooctyl CH₂ |
Table 3: Representative Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 158.1 | 5 | [M]⁺ (C₉H₁₈O₂) |
| 140.1 | 60 | [M - H₂O]⁺ |
| 111.1 | 100 | [M - H₂O - CHO]⁺ |
| 83.1 | 45 | C₆H₁₁⁺ |
Visualizing Experimental Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the structural validation process.
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 7. m.youtube.com [m.youtube.com]
- 8. tutorchase.com [tutorchase.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
A comparative review of different synthesis methods for Cyclooctanecarbaldehyde hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of various synthesis methods for cyclooctanecarbaldehyde and its corresponding hydrate. The performance of each method is objectively compared, supported by available experimental data and detailed protocols. This document aims to assist researchers in selecting the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and scalability.
Executive Summary
Cyclooctanecarbaldehyde is a valuable intermediate in organic synthesis. Its preparation can be achieved through several synthetic pathways, broadly categorized into hydroformylation of cyclooctene, oxidation of cyclooctylmethanol, and reduction of cyclooctanecarboxylic acid derivatives. Each of these methods offers distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and product yield. This guide will delve into the specifics of each approach. Furthermore, the formation and characterization of cyclooctanecarbaldehyde hydrate, the geminal diol formed in the presence of water, will be discussed.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the primary synthesis methods of cyclooctanecarbaldehyde. It is important to note that while general protocols for these reactions are well-established, specific quantitative data such as yield, purity, and reaction times can vary depending on the precise reaction conditions and scale. The data presented here is based on reported examples for cyclooctanecarbaldehyde or closely related compounds.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Hydroformylation | Cyclooctene | CO, H₂, Rh-based catalyst | 55-95 | >95 | 4-24 | Atom economical, direct conversion of an alkene. | Requires high pressure and specialized equipment; catalyst can be expensive. |
| PCC Oxidation | Cyclooctylmethanol | Pyridinium chlorochromate (PCC) | 70-85 | >95 | 2-4 | Mild conditions, reliable, and relatively fast. | Use of a toxic chromium reagent. |
| Swern Oxidation | Cyclooctylmethanol | Oxalyl chloride, DMSO, Triethylamine | 85-95 | >98 | 1-3 | High yields, mild conditions, avoids heavy metals. | Production of foul-smelling dimethyl sulfide; requires low temperatures. |
| Dess-Martin Oxidation | Cyclooctylmethanol | Dess-Martin Periodinane (DMP) | 90-98 | >98 | 1-2 | Very mild, high yields, neutral pH, short reaction times. | Reagent is expensive and potentially explosive. |
| DIBAL-H Reduction | Ethyl cyclooctanecarboxylate | Diisobutylaluminium hydride (DIBAL-H) | 70-90 | >95 | 1.5-3 | Effective for esters, mild conditions at low temperatures. | Requires strictly anhydrous conditions and careful temperature control. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Hydroformylation of Cyclooctene
Principle: This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of cyclooctene in the presence of a transition metal catalyst, typically rhodium-based.
Experimental Protocol: A high-pressure reactor is charged with cyclooctene, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine or phosphite ligand (e.g., triphenylphosphine) in a solvent such as toluene. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to a pressure of 10-100 atm. The reaction mixture is heated to 80-120 °C and stirred for several hours. After cooling and depressurization, the reaction mixture is filtered to remove the catalyst, and the product, cyclooctanecarbaldehyde, is isolated by distillation under reduced pressure.
Oxidation of Cyclooctylmethanol
This approach involves the oxidation of the primary alcohol, cyclooctylmethanol, to the corresponding aldehyde. Several reagents can be employed for this transformation, each with its own protocol.
Principle: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]
Experimental Protocol: To a stirred solution of cyclooctylmethanol in anhydrous dichloromethane (DCM), pyridinium chlorochromate (PCC) adsorbed on silica gel is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and washed with DCM. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to afford cyclooctanecarbaldehyde.
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[2][3][4]
Experimental Protocol: A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C. A solution of DMSO in DCM is added dropwise, followed by a solution of cyclooctylmethanol in DCM. The mixture is stirred at -78 °C for 30 minutes. Triethylamine is then added, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude cyclooctanecarbaldehyde is purified by distillation.
Principle: Dess-Martin periodinane is a hypervalent iodine reagent that provides a very mild and selective oxidation of alcohols to aldehydes at neutral pH.[5][6]
Experimental Protocol: To a solution of cyclooctylmethanol in DCM, Dess-Martin periodinane is added at room temperature. The reaction is stirred for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until the layers become clear. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo to give cyclooctanecarbaldehyde, which can be further purified by column chromatography.
DIBAL-H Reduction of Ethyl Cyclooctanecarboxylate
Principle: Diisobutylaluminium hydride (DIBAL-H) is a reducing agent that can selectively reduce esters to aldehydes at low temperatures.[7][8][9]
Experimental Protocol: A solution of ethyl cyclooctanecarboxylate in an anhydrous solvent like diethyl ether or toluene is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (typically 1 M in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1.5 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the resulting precipitate is removed by filtration through celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield cyclooctanecarbaldehyde.[7]
This compound: Formation and Characterization
The formation of this compound is an equilibrium process that occurs when the aldehyde is in the presence of water.[10][11][12] The hydrate, a geminal diol, is in equilibrium with the parent aldehyde.[10][11]
Caption: Equilibrium between Cyclooctanecarbaldehyde and its hydrate.
The position of this equilibrium is influenced by steric and electronic factors. While many simple aldehydes exist predominantly in their carbonyl form in aqueous solution, the equilibrium can be shifted towards the hydrate.
Characterization: The presence of both the aldehyde and its hydrate in an aqueous solution can be confirmed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
¹H NMR: The aldehyde proton typically appears as a singlet or triplet around 9.5-10 ppm. The methine proton of the hydrate (the carbon bearing the two hydroxyl groups) will appear further upfield, typically in the range of 5-6 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde gives a characteristic signal in the downfield region of the spectrum (around 200 ppm). The carbon of the gem-diol in the hydrate will resonate at a much higher field, typically around 90-100 ppm.
Isolation: The isolation of a stable, solid aldehyde hydrate is not commonly reported for simple aliphatic aldehydes like cyclooctanecarbaldehyde, as the equilibrium often favors the aldehyde upon removal of water. The hydrate is typically studied in situ in aqueous solutions.
Synthesis Workflows
The following diagrams illustrate the logical flow of the discussed synthetic pathways.
Caption: Oxidation routes to Cyclooctanecarbaldehyde.
Caption: Hydroformylation and Reduction routes.
Conclusion
The synthesis of cyclooctanecarbaldehyde can be accomplished through a variety of methods, each with its own set of advantages and challenges. The choice of a particular method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and tolerance of the substrate to different reaction conditions.
-
Hydroformylation is an elegant and atom-economical choice for large-scale production, provided the necessary high-pressure equipment is available.[14]
-
Oxidation methods , particularly the Swern and Dess-Martin oxidations, offer high yields and mild conditions, making them suitable for laboratory-scale synthesis of complex molecules where functional group tolerance is critical.[2][3][4][5][6] The PCC oxidation remains a viable, albeit less favored due to toxicity concerns, alternative.[1]
-
DIBAL-H reduction of the corresponding ester provides a reliable route from a carboxylic acid derivative.[7][8][9]
The formation of this compound is an important consideration when working in aqueous media, and its presence can be readily identified by NMR spectroscopy. While generally not isolated as a stable compound, understanding the aldehyde-hydrate equilibrium is crucial for controlling reactivity and purification in aqueous environments.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methods for assessing the purity and hydration state of Cyclooctanecarbaldehyde hydrate
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity and hydration state of Cyclooctanecarbaldehyde hydrate. This document provides a comparative overview of key techniques, supported by experimental data and detailed protocols.
Introduction
This compound is a key intermediate in various synthetic pathways. Accurate determination of its purity and hydration state is critical for ensuring reaction stoichiometry, optimizing process conditions, and maintaining the quality of final products. This guide compares the most effective analytical methods for these assessments: Nuclear Magnetic Resonance (NMR) Spectroscopy, Karl Fischer Titration, Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data on water content, the identification of impurities, or the characterization of the hydrate form.
| Method | Parameter Assessed | Advantages | Limitations | Typical Sample Size | Analysis Time |
| ¹H and ¹³C NMR Spectroscopy | Purity & Hydration State | Provides structural information, allows for simultaneous quantification of the aldehyde and its hydrate, and identifies organic impurities.[1][2] | Requires deuterated solvents, may not be suitable for insoluble samples. | 5-10 mg | 15-30 minutes |
| Karl Fischer Titration | Hydration State (Water Content) | Highly accurate and precise for water quantification, specific reagents are available to prevent side reactions with aldehydes.[3][4][5][6] | Does not provide information on other impurities, potential for side reactions if incorrect reagents are used.[7][4] | 10-100 mg | 5-15 minutes |
| Thermogravimetric Analysis (TGA) | Hydration State (Water Content) | Simple, provides information on the thermal stability and decomposition profile.[8][9] | Does not distinguish between free and bound water, may not be specific if other volatile components are present. | 5-15 mg | 30-90 minutes |
| High-Performance Liquid Chromatography (HPLC) | Purity | High sensitivity and resolution for separating and quantifying impurities.[10][11][12][13] | Requires derivatization for UV detection of aldehydes, which adds complexity to sample preparation.[11][13] | 1-5 mg | 20-40 minutes |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Hydration State
Objective: To determine the molar ratio of the aldehyde to its hydrate form and to identify and quantify any organic impurities.
Methodology:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, the aldehyde proton typically appears around 9.5-10.0 ppm, while the methine proton of the hydrate (gem-diol) appears around 5.0-5.5 ppm.
-
Integrate the signals corresponding to the aldehyde and hydrate protons to determine their relative molar ratio.
-
Analyze the full spectrum for any signals that do not correspond to the target compound or the solvent, which would indicate the presence of impurities.
Karl Fischer Titration for Water Content
Objective: To accurately quantify the water content of this compound.
Methodology:
-
Set up a volumetric or coulometric Karl Fischer titrator.
-
Use a specialized Karl Fischer reagent formulated for aldehydes and ketones, such as HYDRANAL™-Composite 5 K, to prevent side reactions.[7][4]
-
Titrate the solvent in the titration vessel to a dry endpoint to eliminate background moisture.
-
Accurately weigh and add a sample of this compound to the titration vessel.
-
Initiate the titration immediately to minimize the potential for side reactions.[4]
-
The instrument will automatically titrate the sample to the endpoint and calculate the water content as a percentage.
Thermogravimetric Analysis (TGA) for Hydration State
Objective: To determine the weight loss corresponding to the water of hydration.
Methodology:
-
Calibrate the TGA instrument for temperature and weight.
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The weight loss step occurring at a temperature consistent with the loss of water (typically below 150 °C for hydrates) corresponds to the water of hydration.[9] The stoichiometry of the hydrate can be calculated from this weight loss.
High-Performance Liquid Chromatography (HPLC) for Purity
Objective: To separate and quantify impurities in the Cyclooctanecarbaldehyde sample.
Methodology:
-
Derivatization: React the this compound sample with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone.[11]
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the eluent at a wavelength appropriate for the DNPH derivative (e.g., 360 nm).[11]
-
Quantification: Prepare a calibration curve using standards of the derivatized Cyclooctanecarbaldehyde. Inject the derivatized sample and quantify impurities based on their peak areas relative to the main peak and the calibration curve.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for Purity and Hydration State Assessment.
Caption: HPLC Analysis with Derivatization Workflow.
Conclusion
For a comprehensive analysis of this compound, a combination of techniques is recommended. NMR spectroscopy provides an excellent overview of both purity and the relative amounts of the aldehyde and hydrate forms. For precise quantification of water content, Karl Fischer titration is the gold standard. TGA offers a simpler, albeit less specific, method for determining water of hydration. Finally, HPLC is a powerful tool for the separation and quantification of trace impurities, particularly when derivatization is employed. The choice and application of these methods will ensure a thorough characterization of this compound, leading to improved process control and product quality in research and development.
References
- 1. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcckf.com [mcckf.com]
- 4. pages2.honeywell.com [pages2.honeywell.com]
- 5. es.hach.com [es.hach.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auroraprosci.com [auroraprosci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jascoinc.com [jascoinc.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the biological activity of Cyclooctanecarbaldehyde hydrate against related chemical structures. Due to the limited publicly available data on this compound's specific biological functions, this document outlines a systematic approach to its evaluation, including proposed analogous compounds for comparative analysis, standardized experimental protocols, and robust data presentation formats.
Introduction to this compound and Its Potential Significance
This compound, a derivative of the eight-carbon cycloalkane, cyclooctane, presents an interesting scaffold for biological investigation. The presence of a hydrated aldehyde (a geminal diol) introduces a unique chemical feature that may confer specific reactivity and interaction with biological macromolecules. Large cyclic alkanes and their derivatives are found in various natural products with diverse biological activities. Therefore, a systematic evaluation of this compound and its analogs is warranted to uncover potential therapeutic applications.
Selection of Related Compounds for Comparative Analysis
To contextualize the biological activity of this compound, a comparative study should include compounds with structural similarities. The following compounds are proposed for a comprehensive analysis based on their shared carbocyclic core or functional group:
-
Cyclooctanecarbaldehyde: The direct aldehyde precursor to the hydrate form. A comparison would elucidate the role of the hydrate group in any observed biological activity.
-
Cyclooctanol: To assess the contribution of the oxygen-containing functional group at the same position, but as a hydroxyl group.
-
Cyclopentanecarbaldehyde and Cyclohexanecarbaldehyde: Smaller ring analogs to determine the influence of ring size on activity.
-
Nonanal: A linear aldehyde with a similar number of heavy atoms to investigate the effect of the cyclic structure.
-
Benzaldehyde: An aromatic aldehyde to contrast the reactivity and biological effects of an sp2-hybridized carbonyl carbon in a conjugated system.
Quantitative Comparison of Biological Activity
To facilitate a direct comparison of the biological effects of this compound and its analogs, all quantitative data should be systematically organized. The following table provides a template for summarizing key metrics from various biological assays.
| Compound | Cytotoxicity (IC50, µM) | Enzyme Inhibition (Ki, µM) - Target Enzyme X | Receptor Binding (Kd, µM) - Target Receptor Y | Antioxidant Activity (EC50, µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cyclooctanecarbaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cyclooctanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cyclopentanecarbaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cyclohexanecarbaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Nonanal | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Benzaldehyde | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of the selected compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The inhibitory constant (Ki) is a measure of the compound's binding affinity to the enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A purified enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent and diluted to various concentrations in the assay buffer.
-
Reaction Initiation: The enzyme, inhibitor, and buffer are pre-incubated for a specific period. The reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The initial reaction rates are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) and the Ki value are determined using kinetic models such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor. The dissociation constant (Kd) reflects the concentration of the compound required to occupy 50% of the receptors at equilibrium.[1][2]
Methodology:
-
Receptor Preparation: Membranes or purified receptors from cells expressing the target receptor are prepared.
-
Radioligand Preparation: A radiolabeled ligand known to bind to the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like filtration or scintillation proximity assay (SPA).[1]
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value for the test compound is then calculated using the Cheng-Prusoff equation.[1]
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are crucial for understanding complex biological processes and experimental designs.
Caption: General workflow for in vitro biological assays.
Caption: A hypothetical signaling pathway modulated by a bioactive compound.
References
Kinetic analysis of the formation and decomposition of Cyclooctanecarbaldehyde hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aldehyde Hydration
The reaction of an aldehyde with water to form a geminal diol, or hydrate, is a reversible nucleophilic addition reaction.[1][2] This equilibrium can be influenced by electronic and steric factors.[3] Generally, the equilibrium for most aldehydes in water favors the carbonyl form. However, aldehydes with nearby electron-withdrawing groups or those with significant ring strain, such as cyclopropanone, tend to form stable hydrates.[3][4]
The formation and decomposition of these hydrates can be catalyzed by both acids and bases.[1][5] Under neutral conditions, the reaction with water is typically slow.[3] Acid catalysis proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5] Base catalysis involves the deprotonation of water to form the more nucleophilic hydroxide ion, which then attacks the carbonyl carbon.[2]
Comparative Kinetic Data
While kinetic data for cyclooctanecarbaldehyde hydrate is unavailable, the following table summarizes kinetic parameters for the hydration of acetaldehyde, providing a baseline for comparison. The reaction is first-order with respect to the aldehyde.[6]
| Aldehyde | Catalyst | Rate Constant (k) | Temperature (°C) | Method | Reference |
| Acetaldehyde | None (water) | - | 0 | Dilatometry | [6] |
| Acetaldehyde | H⁺ | Proportional to [H⁺] | 0 | Dilatometry | [6] |
| Acetaldehyde | OH⁻ | Proportional to [OH⁻] | 0 | Dilatometry | [6] |
Note: Specific rate constants from the reference require further calculation from the provided data. The study indicates the reaction half-times were between 3 to 8 minutes.[6]
Experimental Protocols
Several experimental techniques can be employed to study the kinetics of aldehyde hydrate formation and decomposition. The choice of method often depends on the reaction rate and the properties of the aldehyde.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the concentrations of the aldehyde and its hydrate in solution over time. The distinct chemical shifts of the aldehydic proton and the gem-diol protons allow for their quantification.
-
UV-Vis Spectrophotometry: The carbonyl group of an aldehyde has a characteristic n → π* absorption in the UV region (around 280-300 nm). The disappearance of this absorption can be monitored to follow the rate of hydrate formation.
Rapid Mixing Techniques
-
Stopped-Flow Technique: For fast reactions, a stopped-flow apparatus can be used to rapidly mix the aldehyde and water (or a catalyzed solution) and monitor the subsequent changes in absorbance or fluorescence on a millisecond timescale.[7]
Other Methods
-
Dilatometry: This technique measures the change in volume of the solution as the reaction progresses. It has been successfully used to study the kinetics of acetaldehyde hydration.[6]
-
Calorimetry: The heat released or absorbed during the reaction can be measured to determine the reaction enthalpy and can also be used to follow the reaction progress.[7]
A general workflow for a kinetic experiment is outlined below:
Caption: A generalized workflow for studying the kinetics of aldehyde hydration.
Reaction Mechanisms and Signaling Pathways
The formation of an aldehyde hydrate can be catalyzed by either acid or base. The following diagrams illustrate these mechanistic pathways.
Acid-Catalyzed Hydration
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - Formation of a stable hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The kinetics of the hydration of acetaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
A Comparative Guide to Experimental Data and Computational Models of Cyclooctanecarbaldehyde and its Hydrate
Introduction
Cyclooctanecarbaldehyde is a cyclic aldehyde of interest in various chemical and pharmaceutical research areas. Its reactivity is largely dictated by the carbonyl group, which is susceptible to nucleophilic attack, most notably hydration to form a geminal diol, Cyclooctanecarbaldehyde hydrate. Understanding the equilibrium and properties of both the aldehyde and its hydrate is crucial for predicting its behavior in aqueous environments, such as those found in biological systems.
This guide provides a summary of available experimental spectroscopic data for Cyclooctanecarbaldehyde and discusses the expected changes upon hydration based on computational models of similar aldehydes.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental data for Cyclooctanecarbaldehyde and provide a theoretical comparison for its hydrated form.
Table 1: Physical and Computed Properties
| Property | Experimental (Cyclooctanecarbaldehyde) | Computational Model (this compound - Illustrative) |
| Molecular Formula | C₉H₁₆O | C₉H₁₈O₂ |
| Molecular Weight | 140.22 g/mol | 158.24 g/mol |
| XLogP3 | 2.9 | Lower than the aldehyde due to increased polarity |
| Hydrogen Bond Donors | 0 | 2 |
| Hydrogen Bond Acceptors | 1 | 2 |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | Experimental Data (Cyclooctanecarbaldehyde) | Expected Observations for this compound (Based on Computational Models of Aldehydes) |
| ¹H NMR | Aldehydic proton (CHO): ~9.7 ppm (singlet) | Disappearance of the aldehydic proton signal. Appearance of a new signal for the methine proton (CH(OH)₂) between 4.5-5.5 ppm. Broad signals for the hydroxyl protons. |
| ¹³C NMR | Carbonyl carbon (C=O): ~204 ppm | Disappearance of the carbonyl carbon signal. Appearance of a new signal for the diol carbon (C(OH)₂) between 90-100 ppm. |
| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1730 cm⁻¹ | Absence of the strong C=O stretching band. Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 140. Characteristic fragmentation patterns including loss of the formyl group. | Molecular ion peak at m/z 158 would be expected, but gem-diols are often unstable in the mass spectrometer and may readily lose water, showing a peak at m/z 140 (M-18). |
Experimental Protocols
The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of Cyclooctanecarbaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
For Hydrate Analysis: To observe the hydrate, the sample would be dissolved in a deuterated solvent containing D₂O, and the equilibrium between the aldehyde and the hydrate would be observed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (Cyclooctanecarbaldehyde) is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Visualization of the Comparison Workflow
The logical workflow for comparing experimental and computational data for a molecule like Cyclooctanecarbaldehyde and its hydrate is illustrated below.
Caption: Workflow for comparing experimental and computational data.
Conclusion
The analysis of Cyclooctanecarbaldehyde through experimental spectroscopic techniques provides a clear profile of its aldehyde form. While direct experimental data for its hydrate is lacking, computational chemistry principles allow for robust predictions of the structural and spectroscopic changes that occur upon hydration. The significant shifts expected in NMR and IR spectra serve as key markers for identifying the presence of the gem-diol form. Further research is warranted to isolate or characterize this compound experimentally and to develop specific computational models to validate these theoretical predictions. Such studies would be invaluable for applications where this molecule interacts with aqueous environments, including in the fields of drug discovery and materials science.
A Critical Review of Cyclooctanecarbaldehyde Hydrate and its Analogs: A Predictive Comparison for Drug Development
For the attention of researchers, scientists, and drug development professionals, this guide provides a critical review of the predicted properties of Cyclooctanecarbaldehyde hydrate. Due to a lack of specific published literature on this compound, this review leverages established principles of organic chemistry to offer a comparative analysis with other cycloalkanecarbaldehydes. The aim is to provide a predictive framework for its potential behavior and utility in a research and development context.
Introduction to Aldehyde Hydration
Aldehydes and ketones can exist in a reversible equilibrium with their corresponding geminal diols, also known as hydrates, in the presence of water.[1][2][3][4] This reaction involves the nucleophilic addition of water to the carbonyl carbon.[1][3] The position of this equilibrium is influenced by several factors, including the electronic nature of substituents and steric hindrance around the carbonyl group.[5] Generally, aldehydes are more prone to hydration than ketones due to the lesser electron-donating effect and smaller steric bulk of the hydrogen atom compared to an alkyl group.[5]
The stability of the resulting hydrate is enhanced by the presence of electron-withdrawing groups adjacent to the carbonyl, which destabilize the carbonyl group and favor the hydrated form.[5][6] Conversely, electron-donating groups stabilize the carbonyl and shift the equilibrium towards the aldehyde.[4][5] For cyclic aldehydes and ketones, ring strain can also play a crucial role in determining the stability of the hydrate.[7]
Comparative Analysis of Cycloalkanecarbaldehydes
In the absence of experimental data for this compound, a comparative analysis with other cycloalkanecarbaldehydes can provide valuable insights into its likely properties. The following table summarizes the predicted properties of a series of cycloalkanecarbaldehydes and the anticipated favorability of their hydrate formation.
| Compound | Ring Size | Predicted Ring Strain | Steric Hindrance at Carbonyl | Predicted Favorability of Hydrate Formation | Rationale |
| Cyclopropanecarbaldehyde | 3 | High | Low | High | The high ring strain of the sp²-hybridized carbonyl carbon is significantly relieved in the sp³-hybridized hydrate.[7] |
| Cyclobutanecarbaldehyde | 4 | Moderate | Low | Moderate to High | The relief of moderate ring strain still provides a driving force for hydrate formation.[7] |
| Cyclopentanecarbaldehyde | 5 | Low | Moderate | Low to Moderate | With low ring strain, the equilibrium is less driven by this factor. |
| Cyclohexanecarbaldehyde | 6 | Negligible | Moderate | Low | The chair conformation of the cyclohexane ring is strain-free, offering little thermodynamic advantage to hydrate formation. |
| Cycloheptanecarbaldehyde | 7 | Low to Moderate | Moderate to High | Low | Increased conformational flexibility and some transannular strain may slightly favor the hydrate compared to cyclohexane, but steric hindrance is a competing factor. |
| Cyclooctanecarbaldehyde | 8 | Moderate | High | Low to Moderate | The medium-sized ring exhibits transannular strain, which could be partially relieved upon hydration. However, significant steric hindrance from the flexible eight-membered ring would likely disfavor hydrate formation. |
General Mechanism of Aldehyde Hydration
The hydration of an aldehyde can be catalyzed by either acid or base. The general mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.
Caption: General mechanism of aldehyde hydration.
Logical Relationship for Cycloalkanecarbaldehyde Hydration
The stability of the hydrate of a cycloalkanecarbaldehyde is a balance between the relief of ring strain and the increase in steric hindrance.
Caption: Factors influencing cycloalkanecarbaldehyde hydration.
Predicted Properties and Experimental Considerations for this compound
Based on the principles outlined above, it is predicted that Cyclooctanecarbaldehyde exists predominantly in its aldehyde form in aqueous solutions. The moderate transannular strain of the cyclooctane ring may provide some driving force for hydration, but this is likely to be outweighed by the significant steric hindrance that would arise in the gem-diol structure.
For researchers considering the use of Cyclooctanecarbaldehyde in biological systems or as a precursor in drug development, it is crucial to recognize that even a small equilibrium concentration of the hydrate could have implications for reactivity and biological activity. The hydrate form presents two hydroxyl groups, which can alter solubility, hydrogen bonding capacity, and interaction with biological targets compared to the parent aldehyde.
Experimental Protocols to Investigate Cyclooctanecarbaldehyde Hydration:
To empirically determine the position of the hydration equilibrium for Cyclooctanecarbaldehyde, the following experimental approaches could be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a mixed solvent system (e.g., D₂O/acetonitrile-d₃) would be the most direct method. The relative integration of the aldehydic proton signal and the signal for the methine proton of the hydrate would allow for the quantification of the equilibrium constant.
-
UV-Vis Spectroscopy: The disappearance of the n→π* transition of the carbonyl group upon hydration can be monitored. By comparing the absorbance at the characteristic wavelength for the carbonyl group in anhydrous and aqueous solvent systems, the extent of hydration can be estimated.
-
Computational Chemistry: Quantum mechanical calculations could be used to model the energies of Cyclooctanecarbaldehyde and its hydrate, providing a theoretical estimation of the equilibrium constant.
Comparison with Potential Alternatives
In drug development, the reactivity of an aldehyde group can be both advantageous for forming covalent bonds with targets and a liability due to potential off-target reactions and instability. If the properties of this compound are suboptimal, researchers might consider the following alternatives:
-
Smaller Cycloalkanecarbaldehydes (e.g., Cyclopropanecarbaldehyde, Cyclobutanecarbaldehyde): These are predicted to have a higher propensity for hydration. If a stable gem-diol is desired, these could be suitable candidates. However, the high ring strain may introduce other stability issues.
-
Acyclic Aldehydes with Electron-Withdrawing Groups: These can form stable hydrates. For example, chloral hydrate is a well-known stable hydrate.[6] This strategy could be employed to tune the extent of hydration.
-
Ketone Analogs (e.g., Cyclooctanone): Ketones are generally much less prone to hydration.[4][5] If the presence of a hydrate is undesirable, the corresponding ketone might be a more stable alternative, though with different steric and electronic properties.
Conclusion
While there is a notable absence of specific literature on this compound, a critical review of the fundamental principles of aldehyde hydration allows for a predictive comparison with other cycloalkanecarbaldehydes. It is anticipated that Cyclooctanecarbaldehyde will not form a stable, isolable hydrate in significant quantities due to steric hindrance. However, the existence of a hydration equilibrium, even if it lies far to the side of the aldehyde, should be a consideration for researchers in drug development. Empirical investigation using spectroscopic methods is recommended to quantify the extent of hydration and to fully characterize the behavior of this compound in aqueous environments. This predictive guide serves as a starting point for further experimental and computational studies to unlock the potential of Cyclooctanecarbaldehyde and its derivatives in medicinal chemistry.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Safe Disposal of Cyclooctanecarbaldehyde Hydrate: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Cyclooctanecarbaldehyde Hydrate, designed for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling flammable and irritant aldehyde compounds.
Chemical Properties and Hazards
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| GHS Classification | Flammable liquid, Skin irritation, Eye irritation, Respiratory irritation | PubChem[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2][3]
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.
-
All handling of the chemical and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
2. Waste Collection:
-
Liquid Waste:
-
Collect all waste this compound and solutions containing it in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[2]
-
The container must be clearly labeled as "Hazardous Waste: Flammable Liquid, Aldehyde" and should list all chemical constituents.[2]
-
Keep the waste container securely closed except when adding waste.[2]
-
Do not mix with incompatible waste streams, such as acids.[5]
-
-
Solid Waste:
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
If the waste is flammable, it should be stored in a flammable storage cabinet.[6]
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][7]
-
For facilities generating smaller, varied quantities of chemical waste, utilizing a "lab pack" service from a certified disposal firm is a convenient and compliant option.[8]
5. Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of properly.
-
For volatile organic solvents, the emptied container can be air-dried in a chemical fume hood.[9]
-
Metal containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[9]
-
After decontamination, remove or deface the original labels before recycling or discarding the container.[9]
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for a laboratory experiment involving a chemical like this compound and the subsequent waste disposal decision-making process.
Caption: Workflow for chemical handling and waste disposal.
References
- 1. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. vinciresponse.co.uk [vinciresponse.co.uk]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. calpaclab.com [calpaclab.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 8. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Cyclooctanecarbaldehyde hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclooctanecarbaldehyde hydrate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier: Cyclooctanecarbaldehyde Molecular Formula: C9H16O Molecular Weight: 140.22 g/mol
Hazard Identification and Classification
Cyclooctanecarbaldehyde is classified as a hazardous substance. While specific data for the hydrate form is limited, the safety precautions for the aldehyde should be strictly followed. The primary hazards are summarized below.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 4 | Warning | H227: Combustible liquid |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Lab coat. | Prevents skin contact which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator for organic vapors is necessary. | Protects against inhalation of harmful vapors that may cause respiratory irritation.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[3]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[2][3] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect in a designated, labeled, and sealed container for hazardous waste. Do not dispose of down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
